molecular formula C7H5BrN2O B1524604 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190310-05-4

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B1524604
CAS No.: 1190310-05-4
M. Wt: 213.03 g/mol
InChI Key: HLDRAXFKUNZCDU-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDRAXFKUNZCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696622
Record name 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-05-4
Record name 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1H-pyrrolo[2,3-b]pyridine: A Foundational Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-bromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. While the specific derivative, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, is not extensively characterized in current scientific literature, this guide focuses on the well-documented parent compound. The principles of reactivity and synthetic utility discussed herein offer a foundational understanding for the potential future investigation of its hydroxylated analogue. This document delves into the structural characteristics, spectroscopic data, and safety considerations of 4-bromo-1H-pyrrolo[2,3-b]pyridine, and explores its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to support researchers in leveraging this versatile scaffold in their own discovery programs.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its structure, being a bioisostere of indole and purine, allows it to mimic these endogenous molecules and interact with a wide range of biological targets.[1] The strategic placement of a nitrogen atom in the six-membered ring can modulate the compound's physicochemical properties, such as hydrogen bonding capacity and solubility, enhancing its drug-like characteristics.[1]

The introduction of a bromine atom at the 4-position of the 7-azaindole core, yielding 4-bromo-1H-pyrrolo[2,3-b]pyridine, provides a versatile synthetic handle for further molecular elaboration.[3] This halogenated derivative is a crucial intermediate in the synthesis of a multitude of biologically active compounds, including potent inhibitors of various kinases.[3] While direct literature on the 6-hydroxy derivative is scarce, understanding the chemistry of the 4-bromo precursor is the logical first step for any research program aimed at exploring such novel analogues.

Physicochemical and Structural Properties

4-Bromo-1H-pyrrolo[2,3-b]pyridine is a stable, solid compound at room temperature, typically appearing as a white to light yellow powder.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrN₂PubChem[5]
Molecular Weight 197.03 g/mol PubChem[5]
CAS Number 348640-06-2Sigma-Aldrich
Appearance White to light yellow solidTCI Chemicals[4]
Melting Point 177-183 °CSigma-Aldrich, TCI Chemicals[4]
Solubility Moderately soluble in common organic solventsChemicalBook[3]

The structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine, with its fused pyrrole and pyridine rings, presents distinct reactive sites. The bromine atom at the C4 position is particularly amenable to a variety of cross-coupling reactions, making it an ideal point for introducing molecular diversity.

Figure 1: Chemical structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis and Reactivity

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine can be achieved from the parent 7-azaindole. A common synthetic route involves the oxidation of 7-azaindole to its N-oxide, followed by bromination.[6]

Synthesis_Workflow start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) step1 Oxidation (e.g., mCPBA) start->step1 intermediate 7-Azaindole-N-oxide step1->intermediate step2 Bromination intermediate->step2 product 4-Bromo-1H-pyrrolo[2,3-b]pyridine step2->product

Figure 2: General synthetic workflow for 4-bromo-1H-pyrrolo[2,3-b]pyridine.

The reactivity of 4-bromo-1H-pyrrolo[2,3-b]pyridine is dominated by the chemistry of the C-Br bond. This site is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of aryl, heteroaryl, and amino substituents at the 4-position, providing a powerful tool for generating diverse chemical libraries for drug screening.

Applications in Drug Discovery

The 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have shown potent inhibitory activity against a range of protein kinases.[7]

4.1. Kinase Inhibition

Abnormal kinase activity is a hallmark of many cancers, making kinases attractive targets for drug development. The 7-azaindole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The substituent at the 4-position, introduced via the bromo-intermediate, can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of several important kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of the FGFR signaling pathway is implicated in various cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors, demonstrating the utility of this scaffold in targeting this important kinase family.[7][8]

  • Phosphodiesterase 4B (PDE4B): This enzyme is a target for inflammatory and neurological diseases. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective PDE4B inhibitors.[9]

Signaling_Pathway cluster_pathway Simplified Kinase Signaling and Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Activation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Receptor Inhibition

Figure 3: Conceptual diagram of kinase inhibition by 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols

The following is a representative, generalized protocol for a Suzuki cross-coupling reaction using 4-bromo-1H-pyrrolo[2,3-b]pyridine. Researchers should optimize conditions for their specific substrates.

Suzuki Cross-Coupling of 4-bromo-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-substituted-1H-pyrrolo[2,3-b]pyridine.

Safety and Handling

4-Bromo-1H-pyrrolo[2,3-b]pyridine is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5] It may also cause respiratory irritation.[5]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

4-Bromo-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block in medicinal chemistry. Its strategic bromination provides a key entry point for the synthesis of diverse libraries of compounds with significant therapeutic potential, particularly as kinase inhibitors. While the specific properties of the 6-hydroxy derivative remain to be fully elucidated, the foundational chemistry of the 4-bromo parent compound, as detailed in this guide, provides a robust starting point for future research and development in this promising area of drug discovery.

References

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])

  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. (URL: [Link])

  • Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem - NIH. (URL: [Link])

  • 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate - PubChem. (URL: [Link])

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (URL: [Link])

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (URL: [Link])

  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google P
  • Substituted pyrrolo[2,3-d]pyrimidines as selective CDK 4/6 inhibitors - Patent US-12358920-B2 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a substituted 7-azaindole of significant interest in medicinal chemistry. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not readily found in major chemical databases, this guide establishes its chemical identity and therapeutic relevance by focusing on its validated synthetic precursor, 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 348640-06-2) .

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a "privileged structure" in drug discovery, known for its ability to mimic purine bases and act as a versatile hydrogen bonding motif. This has led to its incorporation into numerous kinase inhibitors and other targeted therapies. This guide details a scientifically grounded, multi-step synthesis of this compound, proceeding from the commercially available 7-azaindole. It provides in-depth analysis of the reaction mechanisms, experimental protocols, and the critical role of this scaffold in developing next-generation therapeutics, particularly as inhibitors of key signaling pathways implicated in oncology and inflammatory diseases.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of both indole and purine systems. This structural similarity allows it to effectively interact with a wide range of biological targets, often serving as a hinge-binding motif in kinase inhibitors. The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties, enhance binding affinity through additional hydrogen bonding opportunities, and create novel intellectual property.[1]

Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against a variety of important drug targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][3]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is implicated in cardiovascular and renal diseases, making its inhibitors a subject of therapeutic interest.[4]

  • Phosphodiesterase 4B (PDE4B): As a regulator of intracellular cAMP, PDE4B is a target for inflammatory and autoimmune diseases.[5]

The subject of this guide, this compound, combines the privileged 7-azaindole core with two key functional groups: a bromine atom at the 4-position and a hydroxyl group at the 6-position. The bromine atom serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, significantly influencing target binding and pharmacokinetic properties.[6]

Figure 1: Structures of the core 7-azaindole scaffold and the target compound.

Physicochemical and Safety Profile

While experimental data for this compound is not publicly available, the properties of its precursor, 4-bromo-1H-pyrrolo[2,3-b]pyridine, provide a solid baseline for prediction and handling.

PropertyValue (4-bromo-1H-pyrrolo[2,3-b]pyridine)Predicted Impact of 6-OH Group
CAS Number 348640-06-2Not Assigned
Molecular Formula C₇H₅BrN₂C₇H₅BrN₂O
Molecular Weight 197.03 g/mol 213.03 g/mol
Appearance White to light yellow powder/crystal[7]Expected to be a solid
Melting Point 177-181 °C[7]Likely higher due to hydrogen bonding potential of the hydroxyl group
Solubility Soluble in common organic solventsIncreased polarity may slightly decrease solubility in nonpolar solvents and increase it in polar protic solvents.
Safety and Handling

The safety profile of the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, indicates significant hazards that must be managed with stringent laboratory safety protocols. The hydroxylated derivative should be handled with at least the same level of caution.

GHS Hazard Statements for 4-bromo-1H-pyrrolo[2,3-b]pyridine:

  • H301: Toxic if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Recommended Precautions:

  • Engineering Controls: Handle in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Synthesis and Mechanistic Considerations

The synthesis of this compound is best approached through a multi-step pathway starting from commercially available 7-azaindole. The strategy involves the regioselective functionalization of the pyridine ring, a common challenge in azaindole chemistry.

Figure_2_Synthesis_Workflow start 7-Azaindole (Commercially Available) step1 Step 1: N-Oxidation start->step1 intermediate1 7-Azaindole-N-oxide step1->intermediate1 step2 Step 2: C4-Bromination intermediate1->step2 intermediate2 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-06-2) step2->intermediate2 step3 Step 3: C6-Hydroxylation (Proposed) intermediate2->step3 final_product This compound step3->final_product

Figure 2: High-level synthetic workflow for this compound.
Step 1 & 2: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)

The electron-deficient nature of the pyridine ring in 7-azaindole makes direct electrophilic substitution challenging. A well-established and reliable strategy involves an initial N-oxidation of the pyridine nitrogen. This crucial step serves two purposes: it deactivates the pyrrole ring towards oxidation and activates the C4 and C6 positions of the pyridine ring for nucleophilic or rearrangement reactions.

Figure 3: Reaction scheme for the synthesis of the key precursor.

Mechanistic Rationale: The N-oxide intermediate (see Figure 3) can be synthesized using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1] Subsequent treatment with a phosphorus oxyhalide, such as phosphorus oxybromide (POBr₃), facilitates bromination. The reaction likely proceeds through a rearrangement where the oxygen of the N-oxide attacks the phosphorus reagent, followed by the delivery of a bromide ion to the activated C4 position.

Proposed Synthesis of this compound

With the 4-bromo precursor in hand, the next critical transformation is the introduction of a hydroxyl group at the C6 position. Direct C-H oxidation at C6 on the 4-bromo-7-azaindole is challenging. A more plausible route involves a second N-oxidation of the 4-bromo precursor, followed by a rearrangement reaction. This strategy is supported by literature describing the functionalization of 7-azaindoline-7-oxide with acetic anhydride to yield products with oxygenated functions at the 5- and 6-positions.[8]

Proposed Synthetic Pathway:

  • N-Protection: The pyrrole nitrogen of 4-bromo-1H-pyrrolo[2,3-b]pyridine is first protected, for instance, as a tosyl (Ts) or trimethylsilylethoxymethyl (SEM) group, to prevent side reactions in subsequent steps.[9]

  • Second N-Oxidation: The protected intermediate is subjected to N-oxidation to form the corresponding 7-oxide.

  • Hydroxylation/Acetoxylation: Treatment of the N-oxide with acetic anhydride is expected to induce a rearrangement, placing an acetoxy group at the C6 position.

  • Deprotection: Finally, removal of the acetoxy group (via hydrolysis) and the N-protecting group yields the target molecule, this compound.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be performed by trained chemists under appropriate safety conditions.

Protocol 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)

This two-step, one-pot procedure is adapted from established methodologies for the synthesis of 4-halo-7-azaindoles.[10]

  • N-Oxidation:

    • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as ethyl acetate, add m-CPBA (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • The reaction mixture containing the 7-azaindole-N-oxide is typically used directly in the next step without purification.

  • Bromination:

    • Cool the reaction mixture to 0 °C.

    • Slowly add phosphorus oxybromide (POBr₃) (1.5 eq) to the mixture.

    • Heat the reaction to reflux (approx. 80-90 °C) for 2-4 hours, monitoring for the formation of the product.

    • Upon completion, cool the reaction to room temperature and carefully quench by pouring over ice water.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Analytical and Characterization Workflow

The identity and purity of the synthesized compounds must be rigorously confirmed. A standard analytical workflow is essential for validating the successful synthesis of both the precursor and the final product.

Figure_4_Characterization_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Final Purity and Physical Properties TLC Thin-Layer Chromatography (TLC) - Reaction Monitoring LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) - Purity Assessment - Mass Verification TLC->LCMS NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR for structural confirmation LCMS->NMR HRMS High-Resolution Mass Spectrometry (HRMS) - Exact mass determination NMR->HRMS HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative purity analysis HRMS->HPLC MP Melting Point Analysis - Physical property confirmation HPLC->MP

Figure 4: Standard workflow for the characterization of synthesized compounds.

Expected Spectroscopic Signatures:

  • ¹H NMR: For this compound, one would expect to see characteristic shifts for the pyrrole and pyridine protons. The introduction of the hydroxyl group at C6 would likely cause a downfield shift for the proton at C5. The broad singlet for the N-H proton of the pyrrole ring would also be present.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The C-Br and C-OH carbons will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) corresponding to the molecular weight of the product.

Applications in Drug Discovery

The 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a valuable building block for creating libraries of potential drug candidates. The bromine at the C4 position is a key functional group for introducing diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the exploration of the structure-activity relationship (SAR) at this position.

The addition of a 6-hydroxyl group introduces a new point of interaction, which can be critical for achieving high potency and selectivity for a given biological target. This hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule in the active site of an enzyme. The combination of a modifiable C4 position and a C6 hydrogen-bonding group makes this compound an exceptionally promising scaffold for lead optimization in drug discovery programs targeting kinases and other ATP-binding proteins.

References

  • Houslay, M. D., Schafer, P., & Zhang, K. Y. J. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, C., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Shanghai Damas Reagent Co Ltd. (2012). Preparation method for 4-substituted-7-azaindole.
  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Koprowska, K., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. [Link]

  • Various Authors. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Snieckus, V., et al. (2015). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. [Link]

  • Larsson, A. M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

Sources

Unveiling the Spectroscopic Signature of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of the novel heterocyclic compound, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. In the absence of direct experimental data for this specific molecule, this report leverages empirical data from closely related analogs, including the parent scaffold 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its 4-bromo derivative, to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel 7-azaindole derivatives.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a bromine atom at the 4-position and a hydroxyl group at the 6-position is anticipated to modulate the electronic and steric properties of the 7-azaindole core, potentially leading to novel pharmacological profiles. Accurate characterization of such novel compounds is paramount, and spectroscopic techniques remain the gold standard for structural elucidation. This guide provides a robust, predictive framework for the spectral signature of this compound, enabling its unambiguous identification in complex reaction mixtures and facilitating its progression in discovery pipelines.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for this compound are based on the known spectra of 1H-pyrrolo[2,3-b]pyridine and the anticipated electronic effects of the bromo and hydroxyl substituents.

Predicted ¹H NMR Spectral Data

The introduction of an electron-withdrawing bromine atom at C4 is expected to deshield the adjacent protons, while the electron-donating hydroxyl group at C6 will likely shield the proton at C5. The pyrrole ring protons are also influenced by these substituents.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H1 (NH)11.5 - 12.5br s-The pyrrole N-H proton is typically broad and downfield shifted due to hydrogen bonding and quadrupole effects.
H27.5 - 7.7d~2.5The bromine at C4 will have a moderate deshielding effect on this proton.
H36.5 - 6.7d~2.5The bromine at C4 will have a moderate deshielding effect on this proton.
H56.8 - 7.0s-The hydroxyl group at C6 is strongly electron-donating, leading to a significant upfield shift of the adjacent H5 proton. The coupling to H2 and H3 is negligible.
OH9.5 - 10.5br s-The phenolic proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data

The carbon chemical shifts are also predicted based on substituent effects. The bromine atom will cause a downfield shift at C4, while the hydroxyl group will cause a significant upfield shift at C6.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2125 - 128Moderately influenced by the C4 bromine.
C3100 - 103Moderately influenced by the C4 bromine.
C3a148 - 151Junction carbon, influenced by both rings.
C4110 - 115Directly attached to bromine, significant downfield shift.
C5115 - 118Shielded by the adjacent hydroxyl group.
C6155 - 158Directly attached to the hydroxyl group, significant upfield shift.
C7a140 - 143Junction carbon, influenced by both rings.
Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the chemical shifts of labile protons (NH and OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, potentially using DEPT-135 and DEPT-90 pulse sequences to aid in the assignment of carbon multiplicities.

    • Consider two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals for unambiguous assignments.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Molecular Ion and Isotopic Pattern

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

IonPredicted m/zRelative AbundanceNotes
[M]⁺212.96~100%Corresponding to the ⁷⁹Br isotope.
[M+2]⁺214.96~98%Corresponding to the ⁸¹Br isotope.
Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways.

fragmentation M [M]⁺˙ m/z 213/215 M_minus_HCN [M-HCN]⁺˙ m/z 186/188 M->M_minus_HCN - HCN M_minus_CO [M-CO]⁺˙ m/z 185/187 M->M_minus_CO - CO M_minus_Br [M-Br]⁺ m/z 134 M->M_minus_Br - Br M_minus_HCN_minus_Br [M-HCN-Br]⁺ m/z 107 M_minus_HCN->M_minus_HCN_minus_Br - Br

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is recommended for obtaining detailed fragmentation patterns. Electrospray Ionization (ESI) can also be used, particularly for accurate mass measurements.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements to confirm the elemental composition of the molecular ion and its fragments.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of a single bromine atom. Compare the observed fragmentation pattern with the predicted pathways to support the proposed structure.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, and aromatic C=C and C=N bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (phenolic)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.
N-H stretch (pyrrole)3350 - 3450MediumMay be partially obscured by the O-H stretch.
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C and C=N stretch1550 - 1650Medium to StrongMultiple bands are expected in this region.
C-O stretch (phenolic)1200 - 1260Strong
C-Br stretch500 - 600Medium to Strong
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

  • Data Analysis: Compare the positions and shapes of the observed absorption bands with the predicted values to confirm the presence of the key functional groups.

Conclusion

This predictive technical guide provides a comprehensive and scientifically grounded forecast of the NMR, MS, and IR spectral data for this compound. By leveraging the known spectral properties of the 7-azaindole core and its derivatives, this document offers a valuable resource for the identification and characterization of this novel compound. The detailed experimental protocols provided will enable researchers to efficiently acquire and interpret the necessary data to confirm these predictions and accelerate their research and development efforts.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. National Institute of Standards and Technology. [Link]

The Strategic Blueprint for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1] This inherent characteristic has rendered 7-azaindole and its derivatives a cornerstone in the development of targeted kinase inhibitors for a multitude of diseases, most notably cancer.[2] The strategic introduction of various substituents onto this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly intriguing derivative, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a molecule poised for significant applications in drug discovery. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the hydroxyl group at the 6-position can act as a key hydrogen bond donor, enhancing binding affinity to target proteins.

Synthetic Pathways to this compound: A Practical Approach

While the direct synthesis of this compound is not extensively documented, a highly plausible and efficient synthetic route involves the demethylation of the readily available precursor, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This approach leverages established and reliable chemical transformations.

Proposed Synthetic Workflow

Synthetic Workflow start 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine reagent BBr3 in DCM start->reagent Demethylation intermediate Boron Complex Intermediate reagent->intermediate workup Aqueous Work-up (e.g., H2O, NaHCO3) intermediate->workup Hydrolysis product This compound workup->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Boron Tribromide-Mediated Demethylation

This protocol is based on well-established procedures for the demethylation of aryl methyl ethers using boron tribromide (BBr3).[3][4]

Materials:

  • 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr3), 1M solution in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of BBr3: Slowly add a 1M solution of BBr3 in DCM (2-3 equivalents) dropwise to the cooled solution. The reaction is often exothermic, so maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of water.

  • Work-up: Dilute the mixture with additional DCM and wash with saturated aqueous NaHCO3 solution to neutralize any remaining acid. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: BBr3 is highly reactive with water; therefore, anhydrous conditions are crucial to prevent its decomposition and ensure the efficiency of the demethylation reaction.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of BBr3 and other reactive intermediates with atmospheric moisture and oxygen.

  • Low Temperature: The initial cooling to 0°C helps to control the exothermic reaction upon the addition of BBr3. Some demethylation reactions can be sensitive, and maintaining a low temperature can prevent potential side reactions.

  • Excess BBr3: Using a stoichiometric excess of BBr3 ensures the complete conversion of the starting material. One equivalent of BBr3 can theoretically cleave up to three equivalents of an aryl methyl ether, but in practice, an excess is often used to drive the reaction to completion.[3]

  • Aqueous Work-up: The aqueous work-up is essential to hydrolyze the boron-containing intermediates and to remove inorganic byproducts. The use of a mild base like NaHCO3 neutralizes the acidic environment.

Chemical Properties and Reactivity

The this compound molecule possesses two key reactive sites that make it a valuable building block for further chemical elaboration:

  • The Bromine Atom at C4: The C-Br bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the exploration of the chemical space around the 7-azaindole core.

  • The Hydroxyl Group at C6: The phenolic hydroxyl group can be alkylated, acylated, or used as a handle for the attachment of other functional groups. It can also participate in hydrogen bonding, which is often a critical interaction for ligand-protein binding.

Biological Activities and Therapeutic Potential: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] The nitrogen atom in the pyridine ring mimics the N7 of adenine, a key recognition element for many kinases. The pyrrole nitrogen can act as a hydrogen bond donor, further anchoring the molecule in the ATP-binding pocket.

While specific biological data for this compound is not widely published, its structural features strongly suggest its potential as a kinase inhibitor. The 6-hydroxyl group can form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for many potent inhibitors.

Potential Kinase Targets and Therapeutic Areas

Derivatives of the 7-azaindole core have been shown to inhibit a diverse range of kinases, implying that this compound could serve as a foundational structure for developing inhibitors against:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 7-Azaindole derivatives have been developed as potent FGFR inhibitors.[5]

  • NADPH Oxidase 2 (NOX2): Inhibition of NOX2 is a promising strategy for treating neurodegenerative diseases associated with oxidative stress.[6]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are linked to Parkinson's disease, making it a key therapeutic target.

  • Protein Kinase B (Akt): As a central node in cell survival and proliferation pathways, Akt is a major target in oncology.[7]

Illustrative Signaling Pathway: The PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data of Representative 7-Azaindole-Based Kinase Inhibitors

To illustrate the therapeutic potential of the 7-azaindole scaffold, the following table summarizes the activity of several reported inhibitors.

Compound ClassTarget Kinase(s)Key Application(s)
7-Azaindole DerivativesAnalgesic and Hypotensive ActivityPain relief and blood pressure regulation[8][9]
3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridineNOX2Neurodegenerative diseases[6]
1H-pyrrolo[2,3-b]pyridine derivativesFGFRCancer[5]
7-Azaindole derivativesSARS-CoV-2 spike-hACE2 interactionAntiviral (COVID-19)[10]
1,2,6-Thiadiazinone derivatives with 7-azaindoleMultiple KinasesCancer[11]

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise as a versatile building block in drug discovery. Its synthesis from a commercially available precursor is straightforward, and its chemical handles allow for extensive derivatization. Based on the well-documented biological activities of the 7-azaindole scaffold, this compound is a prime candidate for the development of novel kinase inhibitors targeting a range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted and is anticipated to yield novel and potent therapeutic agents.

References

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Negri, R., & Hélène, C. (1994). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 94(4), 1047-1065. [Link]

  • Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]

  • Ali, H. I., Abied, M. A., & Al-Ghamdi, S. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS omega, 4(2), 3509-3517. [Link]

  • Burtoloso, A. C., & Bernardim, B. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of organic chemistry, 80(22), 11478-11484. [Link]

  • Singh, R., Kumar, A., Kumar, S., & Singh, J. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Biomolecular Structure and Dynamics, 40(21), 10565-10577. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]

  • Zhang, Y., et al. (2021). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(10), 6855-6872. [Link]

  • Gvozd, V. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6296. [Link]

  • Reddy, T. J., et al. (2010). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Organic & Biomolecular Chemistry, 8(11), 2468-2471. [Link]

  • McOmie, J. F. W., & West, D. E. (1973). 3,3'-dihydroxybiphenyl. Organic Syntheses, 53, 412. [Link]

  • Schenone, S., Bruno, O., & Radi, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(17), 1779-1801. [Link]

  • van der Pijl, F., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

  • Barlaam, B., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

  • Hancox, J. C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of medicinal chemistry, 53(5), 2036-2045. [Link]

Sources

Methodological & Application

Application Note: Screening of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the discovery of novel kinase inhibitors is a cornerstone of modern drug development. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of forming key interactions within the ATP-binding site of many kinases.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a representative of this promising compound class. We present detailed protocols for biochemical assay development, primary screening, and secondary dose-response analysis using a robust, non-radioactive luminescence-based assay format. The methodologies described herein are designed to be self-validating, ensuring data integrity and reproducibility for the confident identification and characterization of potential kinase inhibitors.

Introduction: The 7-Azaindole Scaffold in Kinase Inhibition

The vast majority of small-molecule kinase inhibitors developed to date are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase catalytic domain.[2] A key interaction for these inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the enzyme. The 7-azaindole scaffold is an exemplary hinge-binding motif.[3] Its pyridine nitrogen atom acts as a hydrogen bond acceptor, while the adjacent pyrrole -NH group serves as a hydrogen bond donor, allowing it to form two specific hydrogen bonds with the peptide backbone of the kinase hinge, effectively mimicking the binding of the adenine ring of ATP.

This bioisosteric relationship has established 7-azaindole as a foundational scaffold for numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib.[3][4] The inherent potential of this scaffold provides a strong rationale for screening novel derivatives like this compound against a wide range of kinases to uncover new therapeutic leads.

Hinge_Binding_Interaction cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold hinge_backbone C=O N-H C=O N-H azaindole Pyridine N Pyrrole N-H hinge_backbone:f1->azaindole:n H-bond (Acceptor) azaindole:nh->hinge_backbone:f0 H-bond (Donor)

Caption: Schematic of 7-azaindole scaffold forming bidentate hydrogen bonds with the kinase hinge region.

Principle of the Assay: ADP-Glo™ Kinase Assay

To quantify the inhibitory activity of this compound, we will employ a luminescence-based biochemical assay that measures the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction. Kinases catalyze the transfer of a phosphate group from ATP to a substrate, generating ADP as a universal co-product.[5]

The Promega ADP-Glo™ Kinase Assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion & Light Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal that is directly proportional to the initial ADP concentration.[6]

Inhibition of the kinase results in less ADP being produced, leading to a decrease in the luminescent signal. This provides a robust, sensitive, and high-throughput compatible method for screening inhibitors.[6]

Assay_Workflow cluster_workflow Kinase Inhibitor Screening Workflow prep 1. Compound Preparation (Serial Dilution of This compound) reagents 2. Assay Plate Setup (Add Kinase, Buffer, Compound) prep->reagents initiate 3. Initiate Reaction (Add Substrate/ATP Mix) reagents->initiate incubate 4. Incubate (e.g., 60 min at RT) initiate->incubate stop 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop detect 6. ADP Detection (Add Kinase Detection Reagent) stop->detect read 7. Read Luminescence detect->read analyze 8. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) read->analyze

Caption: General workflow for kinase inhibitor screening using the ADP-Glo™ assay format.

Materials and Reagents

  • Test Compound: this compound (dissolved in 100% DMSO to create a 10 mM stock solution).

  • Kinase: Recombinant human kinase (e.g., ABL1, SRC, FGFR1, etc.) of known concentration and activity.

  • Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase (e.g., ABLtide for ABL1).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).

  • ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich, Cat. No. A7699 or equivalent).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Plates: Solid white, low-volume, 384-well assay plates (Corning #3572 or similar).

  • Equipment: Multichannel pipettor, plate shaker, and a microplate reader capable of measuring luminescence.

Experimental Protocols

Part A: Assay Optimization (Self-Validation)

Before screening the test compound, it is critical to optimize assay conditions to ensure the data generated is robust and reliable.[7] This involves determining the appropriate enzyme concentration and the Michaelis constant (Kₘ) for ATP.[8]

Protocol A1: Kinase Titration

Goal: To find the enzyme concentration that yields a robust signal and falls within the linear range of the assay.[9]

  • Prepare serial dilutions of the kinase in Kinase Reaction Buffer.

  • Add 5 µL of each kinase dilution to wells of a 384-well plate.

  • Initiate the reaction by adding 5 µL of a solution containing substrate and ATP (use a saturating ATP concentration, e.g., 100 µM, for this step).

  • Incubate for 60 minutes at room temperature.

  • Proceed with the ADP-Glo™ detection steps as per the manufacturer's protocol.

  • Plot Luminescence vs. Kinase Concentration. Select a concentration from the linear portion of the curve that gives a signal at least 10-fold above the "no enzyme" background. This will be the working concentration for subsequent experiments.

Protocol A2: ATP Kₘ Determination

Goal: To determine the ATP concentration at which the reaction rate is half of its maximum. This is crucial for accurately assessing ATP-competitive inhibitors.[8]

  • Prepare serial dilutions of ATP in Kinase Reaction Buffer.

  • Set up kinase reactions in a 384-well plate containing the optimized kinase concentration (from A1) and a fixed, saturating concentration of the substrate.

  • Initiate the reactions by adding the different concentrations of ATP.

  • Incubate for a fixed time where the reaction is still in the linear phase (e.g., 30-60 minutes).

  • Proceed with the ADP-Glo™ detection steps.

  • Plot Luminescence (proportional to reaction velocity) vs. ATP Concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value. For inhibitor screening, an ATP concentration equal to the determined Kₘ is typically used.[8]

Part B: Primary Screening (Single-Dose Inhibition)

Goal: To quickly identify if this compound has inhibitory activity against the target kinase at a single, high concentration.

  • Compound Plating: Add 50 nL of the 10 mM stock solution of this compound to the appropriate wells using an acoustic dispenser or by manual dilution and pipetting to achieve a final concentration of 10 µM. Also, plate positive control (known inhibitor) and negative control (DMSO only) wells.

  • Enzyme Addition: Add 5 µL of the optimized working concentration of the kinase in reaction buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[6]

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP (at the predetermined Kₘ concentration).

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Part C: Secondary Screening (IC₅₀ Determination)

Goal: To determine the potency of the compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[10]

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of this compound in 100% DMSO.

  • Assay Setup: Follow the same steps as the Primary Screening (Part B), but instead of a single concentration, add 50 nL of each concentration from the serial dilution series to the appropriate wells.

  • Data Acquisition: Measure luminescence for all wells.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Average the signals from the negative control (DMSO only, 0% inhibition) and positive control (e.g., Staurosporine, 100% inhibition) wells.

    • Use the following formula to calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • IC₅₀ Determination:

    • Plot the Percent Inhibition vs. the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.

Table 1: Representative Data for IC₅₀ Determination of this compound against Kinase X

Compound Conc. (µM)Log [Conc.]Raw Luminescence (RLU)% Inhibition
100.002.0010,50098.3%
33.331.5212,80095.8%
11.111.0525,40082.1%
3.700.5788,90033.5%
1.230.09121,5008.1%
0.41-0.39130,1001.2%
0.14-0.86132,000-0.2%
0.0 (DMSO)-131,8000.0%
Control (100% Inh.)-9,000100.0%
Calculated IC₅₀ 4.5 µM

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

This application note details a robust and systematic approach to evaluate this compound, a member of the privileged 7-azaindole class, as a potential kinase inhibitor. By first performing essential assay optimization steps, researchers can ensure the generation of high-quality, reproducible data. The described primary and secondary screening protocols provide a clear path from initial hit identification to quantitative potency determination. This workflow is readily adaptable to a wide range of kinases and other 7-azaindole derivatives, serving as a valuable tool in the early stages of kinase-targeted drug discovery.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

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  • Copeland, R. A. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
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  • Li, D., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

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  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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  • Romagnoli, R., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Oh, C. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Available at: [Link]

  • Domainex (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • Gajić, Z., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC - PubMed Central. Available at: [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]

  • Tuccinardi, T. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]

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Application Notes and Protocols for the Cellular Characterization of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use.[1][2][3] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of a wide array of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical area of drug development.[1][4] Derivatives of the 7-azaindole core have shown potent inhibitory activity against several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[5][6][7][8][9]

This document provides a comprehensive guide for researchers utilizing 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol , a representative member of this promising compound class, in cell-based assays. The following protocols are designed to be a starting point for characterizing its biological activity, from initial cytotoxicity screening to target engagement and downstream signaling analysis. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cellular models and research questions.

Physicochemical Properties and Compound Handling

Before initiating cell-based assays, it is crucial to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₅BrN₂OInferred from name
Molecular Weight213.03 g/mol Inferred from formula
SolubilityTo be determined experimentally in DMSO and cell culture media.N/A
StabilityTo be determined; monitor for degradation under experimental conditions.N/A

Protocol 1: Preparation of Stock Solutions

  • Initial Solubilization: Accurately weigh the compound and dissolve it in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Expertise & Experience: DMSO is a common solvent for poorly water-soluble compounds. Using a high-concentration stock minimizes the final DMSO concentration in cell culture, which can have cytotoxic effects at concentrations as low as 0.5%.

  • Working Solutions: Prepare serial dilutions of the stock solution in DMSO to create a range of working concentrations.

  • Final Dilution: For cell-based assays, dilute the DMSO working solutions in pre-warmed complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and ideally does not exceed 0.1%.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Phase 1: Initial Assessment of Cellular Effects

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assays

Cell viability assays measure the overall health of a cell population. Tetrazolium reduction assays, such as the MTT and MTS assays, are widely used for this purpose.[10][11] These assays rely on the conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[12]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO-treated cells) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Following treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Trustworthiness: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Phase 2: Target Identification and Engagement

Once the cytotoxic potential of this compound is established, the next critical step is to identify its direct cellular targets and confirm engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[14]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with this compound at a concentration known to elicit a cellular response, alongside a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.[15][16]

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.[13]

  • Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

  • Western Blotting: Analyze the amount of the suspected target protein (e.g., FGFR, VEGFR, Src) remaining in the soluble fraction by Western blotting.

    • Authoritative Grounding: Binding of the compound to its target protein will increase the protein's thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.[17]

G cluster_workflow CETSA Workflow start Treat cells with compound or vehicle heat Heat cells across a temperature gradient start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble fraction centrifuge->collect wb Analyze target protein by Western Blot collect->wb end Determine thermal stabilization wb->end

Caption: CETSA workflow to determine target engagement.

Phase 3: Elucidating the Mechanism of Action

With the target identified and engagement confirmed, the focus shifts to understanding the downstream cellular consequences of target inhibition.

Analysis of Kinase Signaling Pathways

Since the 7-azaindole scaffold is a hallmark of kinase inhibitors, a primary mechanistic assay is to assess the phosphorylation status of the target kinase and its downstream substrates.

Protocol 4: Western Blotting for Phospho-Proteins

  • Cell Lysis: After treating cells with this compound for a relevant time course, lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Trustworthiness: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during sample preparation.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe one membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., phospho-VEGFR2).

    • Probe a parallel membrane with an antibody against the total protein of the target kinase to normalize for protein levels.

    • Analyze key downstream signaling proteins in a similar manner (e.g., phospho-Akt, phospho-ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

G cluster_pathway Hypothetical Kinase Inhibition Pathway compound This compound receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential signaling pathways affected by a kinase inhibitor.

Cell Migration and Invasion Assays

Many kinase signaling pathways, particularly those involving Src and receptor tyrosine kinases, regulate cell motility.[20] Therefore, assessing the effect of this compound on cell migration and invasion is a key functional readout.

Protocol 5: Transwell Migration Assay (Boyden Chamber)

  • Cell Preparation: Starve cells in serum-free medium for several hours.

  • Assay Setup:

    • Add a chemoattractant (e.g., serum-containing medium) to the lower chamber of a Transwell plate.

    • Seed the starved cells, pre-treated with various concentrations of the compound or vehicle, into the upper chamber (insert with a porous membrane).

  • Incubation: Incubate the plate for a duration that allows for cell migration through the membrane pores.

  • Analysis:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Expertise & Experience: For an invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel), which cells must degrade to move through.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, identifying its molecular targets, and dissecting its impact on key signaling pathways and cellular functions, researchers can build a comprehensive profile of this novel compound. Further studies could involve broader kinase profiling to assess selectivity, in vivo efficacy studies in relevant disease models, and detailed structural biology to understand the precise binding mode to its target(s).

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Creative Diagnostics. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([5][6][21]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. ScienceDirect. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. [Link]

  • MTT assay. Wikipedia. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH. [Link]

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  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

  • A Selective Inhibitor of VEGFR Inhibits Angiogenesis and Vascular Permeability: In vitro and In vivo Evidence. IOVS. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC - Royal Society of Chemistry. [Link]

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Application Note & Protocol: Strategies for the Dissolution of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dissolution of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Lacking extensive published solubility data, this guide synthesizes information from structurally analogous compounds—namely the 7-azaindole core—and fundamental chemical principles. We will explore the causal relationship between the molecule's unique structural features (a polar heterocyclic core, a hydrogen-bonding hydroxyl group, and a lipophilic bromo-substituent) and its solubility profile. This note delivers field-proven, step-by-step protocols for dissolution in common organic solvents and aqueous systems, complete with a data-driven solvent selection guide and troubleshooting advice to ensure reliable and reproducible stock solution preparation for research applications.

Introduction: Understanding the Molecule

This compound is a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The addition of a bromine atom at the 4-position provides a strategic handle for synthetic elaboration via cross-coupling reactions, while the hydroxyl group at the 6-position significantly modulates the molecule's physicochemical properties.[1][2]

The primary challenge in handling this compound lies in its predicted low solubility in many common solvents, a direct consequence of its chemical architecture. The molecule possesses:

  • A planar, aromatic core: Susceptible to strong crystal lattice packing (π-stacking).

  • Multiple Hydrogen Bond Sites: The pyrrole N-H, the pyridine nitrogen, and the phenolic -OH group can act as both hydrogen bond donors and acceptors.[3]

  • Amphoteric Nature: The phenolic hydroxyl group is weakly acidic, while the pyridine nitrogen is basic. This means the compound's charge state and, consequently, its aqueous solubility are highly dependent on pH.

This guide will deconstruct these features to provide a logical framework for achieving successful dissolution.

Compound Properties & Safety

Before handling, it is crucial to understand the compound's basic properties and adhere to strict safety protocols. While specific data for the 6-ol derivative is not widely available, data from the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, serves as a critical reference for hazard assessment.[4]

Physicochemical Data
PropertyValueSource/Comment
IUPAC Name This compound-
Synonyms 4-Bromo-6-hydroxy-7-azaindole-
Molecular Formula C₇H₅BrN₂OCalculated
Molecular Weight 213.03 g/mol Calculated
Appearance Expected to be a solidBased on analogous structures[5]
Critical Safety & Handling

Based on GHS classifications for the parent compound, this compound should be treated as a hazardous substance.[4][6]

  • Hazard Statements: Assumed to be toxic if swallowed (H301), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All weighing and solvent additions should be performed in a certified chemical fume hood.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

The Science of Solubility: A Mechanistic Approach

Successful dissolution requires selecting a solvent that can effectively overcome the intermolecular forces holding the solid compound together in its crystal lattice. For this compound, this primarily involves disrupting strong hydrogen bonds and π-stacking interactions.

Caption: Key intermolecular forces and solvent characteristics for dissolution.

The most effective solvents will be those that are strong hydrogen bond acceptors and have a high dielectric constant to solvate the polar molecule. This is why polar aprotic solvents are the first choice.

Solvent Selection Guide

Based on the chemical principles above and empirical data from related 7-azaindole structures, the following solvents are recommended for initial screening.[1][8]

TierSolventRationaleRecommended Starting ConcentrationNotes & Cautions
1 Dimethyl Sulfoxide (DMSO) Excellent H-bond acceptor; high polarity. Generally effective for complex heterocyclic compounds.[1]10 - 50 mMHygroscopic; can be difficult to remove. Ensure use of anhydrous grade for sensitive applications.
1 N,N-Dimethylformamide (DMF) Similar properties to DMSO; strong H-bond acceptor.10 - 50 mMToxic. Handle with extreme care in a fume hood. Can decompose at high temperatures.
2 Methanol (MeOH) / Ethanol (EtOH) Polar protic solvents that can engage in H-bonding. Often used for 7-azaindole derivatives.[8]1 - 10 mMMay have lower solubilizing power than DMSO/DMF. Gentle heating may be required.
3 Tetrahydrofuran (THF) Moderately polar ether. May be useful for specific reactions.< 5 mMLower polarity suggests limited solubility. Peroxide formation risk upon storage.[9]
Aqueous Aqueous Buffers + Co-solvent Required for most biological assays. Solubility is pH-dependent.< 1 mMRequires a polar organic co-solvent (e.g., ≤5% DMSO). Solubility will be lowest near the isoelectric point.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions in Organic Solvents

This protocol is designed for creating concentrated stock solutions for dilution into experimental media.

start Start: Weigh Compound weigh 1. Accurately weigh This compound in a suitable vial. start->weigh add_solvent 2. Add a portion (~70%) of the target solvent (e.g., DMSO) to the vial. weigh->add_solvent mix 3. Vortex vigorously for 1-2 minutes. add_solvent->mix observe Observe Solution mix->observe sonicate 4a. If not fully dissolved, place in an ultrasonic bath for 5-10 minutes. observe->sonicate Solid Remains top_up 5. Once dissolved, add remaining solvent to reach the final target volume/concentration. observe->top_up Clear Solution sonicate->observe heat 4b. As an alternative, warm gently (30-40°C) with continued mixing. sonicate->heat or heat->observe final_mix 6. Vortex briefly to ensure homogeneity. top_up->final_mix store 7. Store appropriately (e.g., -20°C, protected from light). final_mix->store

Caption: Workflow for preparing stock solutions in organic solvents.

Methodology:

  • Preparation: Tare a sterile, appropriate-sized glass vial (e.g., amber glass for light-sensitive compounds) on an analytical balance.

  • Weighing: Carefully weigh the desired mass of this compound into the vial inside a chemical fume hood. Record the exact mass.

  • Solvent Addition: Based on the desired final concentration, calculate the total volume of solvent required. Using a calibrated pipette, add approximately 70-80% of this volume of the chosen solvent (e.g., anhydrous DMSO) to the vial.

  • Initial Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature.

  • Assisted Dissolution (If Necessary): If solid particles remain, use one or both of the following methods:

    • Sonication: Place the vial in a sonicating water bath for 5-15 minute intervals. Check for dissolution after each interval.

    • Gentle Heating: Place the vial in a heat block or water bath set to 30-40°C. Do not exceed 40°C without prior stability data. Continue to mix intermittently.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Add the remaining solvent to reach the final calculated volume.

  • Homogenization & Storage: Vortex the final solution briefly to ensure it is homogeneous. Store the stock solution as required, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions in Aqueous Buffers

This protocol is for diluting a concentrated organic stock solution into an aqueous buffer for biological or enzymatic assays. The key challenge is preventing precipitation.

Methodology:

  • Buffer Preparation: Prepare the final aqueous buffer (e.g., PBS, TRIS) and adjust it to the desired final pH.

  • Aliquot Buffer: In a sterile tube, place the final volume of the prepared aqueous buffer.

  • Stock Solution Spike: While vortexing the aqueous buffer at a moderate speed, add the required small volume of the concentrated organic stock solution (from Protocol 1) drop-by-drop or as a single quick addition into the vortex.

    • Causality: Adding the stock to the vortexing buffer facilitates rapid dispersion and minimizes localized high concentrations of the compound, which is the primary cause of precipitation. Never add the aqueous buffer to the concentrated stock.

  • Final Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is low (typically <1%, always <5%) and compatible with the downstream assay.

  • Usage: Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions for extended periods unless stability has been confirmed, as the compound may precipitate over time.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Compound fails to dissolve in the chosen solvent. Insufficient solvent power; concentration is too high.Try a Tier 1 solvent (DMSO, DMF) if not already used. Apply gentle heat (30-40°C) and sonication. If it still fails, the desired concentration may exceed the solubility limit; prepare a more dilute solution.
Compound precipitates after dilution into aqueous buffer. The compound's solubility limit in the aqueous system has been exceeded.Decrease the final concentration of the compound. Ensure the organic co-solvent percentage is optimized (try increasing slightly, e.g., from 0.5% to 1% DMSO). Adjust the pH of the buffer; solubility may increase at higher or lower pH depending on the pKa of the hydroxyl and pyridine groups.
Solution turns cloudy or changes color over time. Compound degradation or reaction with the solvent.Prepare fresh solutions before each experiment. Confirm the purity of the solvent. Store stock solutions at -80°C and protect from light.

References

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Mushtaq, N., et al. (2009). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

  • Georganics. 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. [Link]

  • Khrustalev, D., et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal. [Link]

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Verhelst, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]

  • Organic Syntheses. alkyl and alkylene bromides. [Link]

  • National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

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  • Google Patents.
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Application Notes and Protocols for the Functionalization of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to indole and purine. This unique structure allows it to act as a bioisostere, modulating biological activity and improving physicochemical properties of drug candidates.[1][2] The strategic functionalization of this core structure is paramount in the exploration of new chemical space for drug discovery. Among its derivatives, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol presents a particularly versatile starting point for the synthesis of a diverse library of compounds, owing to its three distinct functional handles: a reactive aryl bromide, a nucleophilic hydroxyl group, and a modifiable pyrrolic nitrogen.

This guide provides a comprehensive overview of the key strategies and detailed protocols for the selective functionalization of this compound, drawing upon established methodologies in heterocyclic chemistry. We will delve into the rationale behind the choice of protecting groups and reaction conditions to afford precise control over the synthetic outcomes.

Strategic Considerations for Functionalization

The synthetic utility of this compound lies in the differential reactivity of its functional groups. A judicious choice of reaction sequence and the use of protecting groups are essential to achieve the desired molecular architecture. The acidic protons of the 6-hydroxyl and the 1H-pyrrole can interfere with many transition metal-catalyzed cross-coupling reactions. Therefore, a protection strategy is often the first critical step.

G cluster_0 Initial Scaffold cluster_1 Protection Strategy cluster_2 Core Functionalization cluster_3 Deprotection & Final Product A This compound B Selective Protection (N-H and/or O-H) A->B Step 1 C C4-Position Functionalization (Cross-Coupling Reactions) B->C Step 2a D O6-Position Functionalization (Etherification) B->D Step 2b E N1-Position Functionalization (Alkylation/Arylation) B->E Step 2c F Deprotection C->F D->F E->F G Target Molecule F->G Final Step

Caption: General workflow for the functionalization of this compound.

Part 1: Protection and Deprotection Strategies

The pyrrole N-H and the phenolic O-H can be acidic enough to quench organometallic reagents or interfere with base-catalyzed reactions. Their protection is often a prerequisite for successful C-C and C-N bond formation at the C4 position.

Protection of the Pyrrole Nitrogen (N1)

The choice of the protecting group for the pyrrole nitrogen is crucial and depends on the stability towards subsequent reaction conditions and the ease of removal.

  • Sulfonyl Protecting Groups (e.g., Tosyl, Phenylsulfonyl): These groups are robust and can be introduced using the corresponding sulfonyl chloride in the presence of a base like sodium hydride (NaH). While they provide excellent stability, their removal often requires harsh conditions.

  • Carbamate Protecting Groups (e.g., Boc): The tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of introduction (using Boc anhydride) and facile removal under acidic conditions. It also offers the advantage of being relatively stable to many cross-coupling conditions.[3][4]

  • Silyl Protecting Groups (e.g., SEM, TIPS): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is particularly useful as it can be introduced selectively and is stable to a wide range of conditions.[3][4] Its removal is typically achieved with fluoride reagents or under acidic conditions.[5] The triisopropylsilyl (TIPS) group is another bulky silyl ether that can offer stability.

Protocol 1: SEM Protection of the Pyrrole Nitrogen

This protocol is adapted from methodologies for protecting similar N-H containing heterocycles.[5]

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Addition of SEM-Cl: Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Protection of the Phenolic Hydroxyl (O6)

The phenolic hydroxyl group can be protected as an ether or a silyl ether. The choice depends on the planned subsequent reactions.

  • Methyl Ether: A simple and stable protecting group. It can be introduced using methyl iodide and a base. However, its removal requires harsh conditions (e.g., BBr₃), which might not be compatible with other functional groups. A patent describes the synthesis of 4-methoxy-7-azaindole from 4-bromo-7-azaindole using sodium methoxide, which can be adapted.[6]

  • Benzyl Ether: Introduced using benzyl bromide and a base. It is stable to a wide range of conditions and can be removed by hydrogenolysis, which is generally a mild method.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are commonly used and can be introduced using the corresponding silyl chloride and a base like imidazole. They offer varying degrees of stability and can be selectively removed.[7][8][9]

Protocol 2: TBDMS Protection of the Phenolic Hydroxyl

  • Dissolution: Dissolve N-protected this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Part 2: Functionalization of the C4-Bromo Position

With the N-H and O-H groups appropriately protected, the C4-bromo position becomes the prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent.[10][11][12]

Sources

experimental protocol for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 7-Azaindole Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structure, a bioisosteric analog of indole, allows it to mimic the natural building block while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This has led to its incorporation into a multitude of biologically active agents, including potent kinase inhibitors for oncology and anti-inflammatory drugs.[2][3][4][5]

The subject of this guide, this compound, is a highly functionalized and valuable intermediate. The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[1][5][6] The hydroxyl group at the C6 position further modulates the electronic properties and provides an additional point for interaction or derivatization.

This document provides detailed protocols and expert insights into the key reactions of this compound, with a focus on robust and reproducible methodologies for drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity products.

Physicochemical Properties & Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.

PropertyValue
Chemical Name This compound
Synonyms 4-bromo-6-hydroxy-7-azaindole
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Typically an off-white to pale yellow solid[6]
Melting Point Not specified; the related 4-bromo-7-azaindole melts at 178-183 °C[7]

GHS Hazard Statement: Based on the closely related 4-bromo-1H-pyrrolo[2,3-b]pyridine, this compound should be handled with care. It is potentially toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[7][8]

Safety Precautions:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Critical Prerequisite: Protection of Acidic Protons

A foundational principle for working with this substrate is the protection of its two acidic protons: the pyrrole N-H and the phenolic O-H. In the presence of strong bases and organometallic reagents used in cross-coupling, these protons will be deprotonated, leading to side reactions, catalyst deactivation, and low yields.

Recommended Protection Strategy: A common and effective strategy is the use of a protecting group like (trimethylsilyl)ethoxymethyl (SEM) chloride. This can often protect both the pyrrole nitrogen and the phenolic oxygen in a single step, though sequential or orthogonal protection may sometimes be necessary.

G Start This compound Protect Protect N-H and O-H groups (e.g., SEM-Cl, NaH, DMF) Start->Protect Protected Protected Intermediate Protect->Protected Couple Pd-Catalyzed Cross-Coupling Protected->Couple Coupled Coupled Product Couple->Coupled Deprotect Deprotection (e.g., TBAF or acid) Coupled->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for reactions involving this compound.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between the C4 position of the azaindole core and various aryl or heteroaryl boronic acids/esters. This reaction is fundamental for elaborating the core scaffold to probe structure-activity relationships (SAR).

Causality and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, accelerating transmetalation.[9] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex label_oa Oxidative Addition (Ar-Br) pd0->label_oa trans_complex Transmetalation Complex oa_complex->trans_complex label_trans Transmetalation (Ar'-B(OH)₂ + Base) oa_complex->label_trans re_complex Reductive Elimination Complex trans_complex->re_complex label_re Reductive Elimination (Ar-Ar') trans_complex->label_re re_complex->pd0 re_complex->pd0 label_oa->oa_complex label_trans->trans_complex label_re->re_complex Buchwald_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex label_oa Oxidative Addition (Ar-Br) pd0->label_oa amido_complex Pd-Amido Complex oa_complex->amido_complex label_amido Amine (R₂NH) + Base oa_complex->label_amido re_complex Reductive Elimination Complex amido_complex->re_complex label_re Reductive Elimination (Ar-NR₂) amido_complex->label_re re_complex->pd0 re_complex->pd0 label_oa->oa_complex label_amido->amido_complex label_re->re_complex

Sources

Application Note: Quantitative Analysis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol using Reverse-Phase HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] We present two robust analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. This note details the rationale behind method development, provides step-by-step protocols for sample preparation and analysis, and outlines a complete validation strategy in accordance with ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance.[3][4]

Introduction and Scientific Rationale

This compound belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, often serving as a core structure in the development of kinase inhibitors and other therapeutic agents.[1][5] Accurate and precise quantification of this intermediate is critical for several key aspects of drug development:

  • Process Chemistry: Monitoring reaction progress, determining yield, and optimizing synthesis conditions.

  • Purity Analysis: Quantifying the active pharmaceutical ingredient (API) and detecting process-related impurities.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

  • Pharmacokinetic Studies: Measuring compound concentration in biological matrices (requiring high sensitivity).

The selection of an appropriate analytical method is governed by the physicochemical properties of the analyte. This compound is a polar, aromatic molecule, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] Its chromophore allows for straightforward detection using a UV-Vis detector. For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices, coupling liquid chromatography to a mass spectrometer (LC-MS) is the preferred technique.

Recommended Analytical Methodologies

We present two complementary methods. The choice between them depends on the specific application, required sensitivity, and available instrumentation.

Primary Method: Reverse-Phase HPLC with UV Detection

This method is ideal for routine analysis, in-process controls, and purity assessments where analyte concentrations are relatively high.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as it is the standard for retaining moderately polar to non-polar compounds through hydrophobic interactions. The fused-ring system of the analyte will interact effectively with the C18 ligands.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the efficient elution of the polar analyte while ensuring that any less polar impurities are also eluted from the column, providing a clean baseline for subsequent injections.

  • Mobile Phase Modifier: A small amount of formic acid (0.1%) is added to both mobile phase components. This serves two purposes: it protonates the silanol groups on the silica backbone, reducing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.

  • Detection: The extended aromatic system of the molecule is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to monitor a range of wavelengths and determine the absorbance maximum (λ-max) for optimal sensitivity.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity and is essential for bioanalytical studies or trace impurity analysis.

Causality of Method Design:

  • Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation. The nitrogen atoms in the pyrrolopyridine ring system are readily protonated, making positive ion mode ([M+H]+) the logical choice.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This process filters out noise from the matrix, allowing for quantification at very low levels. The predicted m/z for the [M+H]+ adduct of a related compound, 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, is 230.93192.[8] The exact precursor and product ions for the target analyte must be determined experimentally via infusion and fragmentation experiments.

Experimental Protocols

Sample and Standard Preparation

Proper preparation is critical for accurate results. This workflow minimizes variability and ensures sample integrity.

cluster_prep Preparation Workflow stock 1. Stock Solution Weigh ~10 mg of reference standard. Dissolve in 10 mL of DMSO. working 2. Working Standards Perform serial dilutions from Stock using 50:50 Acetonitrile:Water. stock->working filter 5. Filtration Filter all solutions through a 0.22 µm syringe filter before injection. working->filter sample 3. Sample Preparation Accurately weigh sample. Dissolve in DMSO to known concentration. final_sample 4. Final Dilution Dilute sample solution with 50:50 Acetonitrile:Water to fall within the calibration range. sample->final_sample final_sample->filter

Caption: Standard and Sample Preparation Workflow.

Step-by-Step Protocol:

  • Stock Standard Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. b. Dissolve in dimethyl sulfoxide (DMSO) and bring to volume. Mix thoroughly. This stock is stable for several weeks when stored at 2-8°C.

  • Working Standard Solutions: a. Prepare a series of working standards by serially diluting the Stock Standard Solution with a diluent of 50:50 (v/v) acetonitrile and water. b. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL for HPLC-UV. For LC-MS/MS, the range would be significantly lower (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Preparation: a. Accurately weigh the test sample (e.g., crude reaction mixture, purified API). b. Dissolve in DMSO to achieve a known stock concentration (e.g., 1 mg/mL). c. Dilute this sample stock solution with the 50:50 acetonitrile:water diluent to a final concentration expected to fall within the linear range of the calibration curve.

  • Final Filtration: a. Prior to injection, filter all working standard and sample solutions through a 0.22 µm PTFE or nylon syringe filter to remove particulates and protect the chromatography column.

HPLC-UV Method Parameters
ParameterRecommended Setting
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD at λ-max (determine by analysis, likely ~270-290 nm)
Run Time 20 minutes
LC-MS/MS Method Parameters
ParameterRecommended Setting
Instrument Sciex Triple Quad 6500+ or equivalent LC-MS/MS system
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined experimentally by infusion of standard
Precursor Ion (Q1)
Product Ion (Q3)
Source Temp. 550 °C
IonSpray Voltage 5500 V

Method Validation Protocol (per ICH Q2(R2))

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][9] The following parameters must be assessed for a quantitative impurity assay or a main component assay.

cluster_validation ICH Q2(R2) Validation Workflow start Method Development Complete specificity Specificity (Discrimination from matrix and impurities) start->specificity linearity Linearity & Range (R² ≥ 0.995) specificity->linearity accuracy Accuracy (Spike/Recovery, 98-102%) linearity->accuracy precision Precision (Repeatability & Intermediate, %RSD ≤ 2%) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq robustness Robustness (Vary flow, temp, pH) lod_loq->robustness report Validation Report robustness->report

Caption: Validation workflow based on ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (matrix without analyte), and a sample spiked with known related substances.Peak for the analyte is pure and free from interference at its retention time.
Linearity Analyze a minimum of 5 concentrations across the desired range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.995. y-intercept should be minimal.
Range The range demonstrated to be linear, accurate, and precise.Typically 80% to 120% of the target assay concentration.
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Can be done by spiking a placebo matrix.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration sample. Intermediate: Repeatability test on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0% for both tests.
Limit of Detection (LOD) Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.Typically a S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.[9]Typically a S/N ratio of 10:1. Must be determined with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess impact on results.System suitability parameters (e.g., tailing factor, resolution) remain within limits.

References

  • Khan, M. A., El-Gamal, M. I., Abdel-Maksoud, M. S., et al. (2014). Broad-spectrum antiproliferative activity of diarylureas and diarylamides possessing pyrrolo[3,2-c]pyridine scaffold. Journal of Pharmacy and Pharmacology, 2, 157–169.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Janiszewska, L., Jaroń, A., & Klimeczek, M. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC, NIH. Available at: [Link]

  • ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency (EMA). Available at: [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Káncz, A., et al. (2021). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. Molecules, 26(9), 2430. Available at: [Link]

  • Li, Y., et al. (2019). Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications. Molecules, 24(18), 3345. Available at: [Link]

  • ICH Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • PubChem. 4-bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. (2014). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Zemtsova, L. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. Available at: [Link]

  • Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • BioPharma Services Inc. (2022). BA Method Development: Polar Compounds. Available at: [Link]

  • PubChem. 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 4-bromo-6-chloro-1h-pyrrolo[2,3-b]pyridine. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 4-Bromo-1H-pyrrolo[2,3-b]pyridine Scaffolds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole Core and the Role of the 4-Bromo Handle

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged" heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structure is a bioisostere of indole, where the benzene ring is replaced by a pyridine ring. This substitution introduces a hydrogen bond acceptor (the pyridine nitrogen) while retaining the hydrogen bond donor of the pyrrole N-H group, enabling bidentate interactions with biological targets, particularly the hinge region of protein kinases.[2] Consequently, the 7-azaindole framework is a cornerstone in the design of numerous kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[1][2][3][4]

This guide focuses on a critical building block: 4-bromo-1H-pyrrolo[2,3-b]pyridine . While specific protocols for its 6-hydroxy derivative are not extensively documented, the 4-bromo intermediate is the workhorse precursor for accessing a vast chemical space. The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse aryl, heteroaryl, alkyl, and amino substituents, which is fundamental to structure-activity relationship (SAR) studies in drug development.[5]

This document provides an in-depth exploration of the key synthetic transformations involving 4-bromo-1H-pyrrolo[2,3-b]pyridine and proposes a strategic pathway toward synthesizing 6-hydroxy analogs.

Part 1: Physicochemical Properties and Handling

Accurate characterization of the starting material is paramount for reproducible synthesis.

Table 1: Properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

PropertyValueSource
IUPAC Name 4-bromo-1H-pyrrolo[2,3-b]pyridine[6]
Synonyms 4-Bromo-7-azaindole[6]
CAS Number 348640-06-2[6]
Molecular Formula C₇H₅BrN₂[6]
Molecular Weight 197.03 g/mol [6]
Appearance Pale yellow to brown solid[7]
Solubility Soluble in organic solvents like DMSO, DCM[7]

Safety & Handling: According to aggregated GHS data, 4-bromo-1H-pyrrolo[2,3-b]pyridine is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Part 2: Core Synthetic Applications & Protocols

The C4-Br bond is the key reaction site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its functionalization. A critical consideration in these reactions is the reactivity of the pyrrole N-H. This proton is acidic and can interfere with certain catalytic cycles or lead to poor solubility. Therefore, N-H protection is often a necessary first step.

G cluster_protection Step 1: N-H Protection (Optional but Recommended) cluster_coupling Step 2: C4-Position Functionalization cluster_deprotection Step 3: Deprotection Start 4-Bromo-1H-pyrrolo[2,3-b]pyridine Protected N-Protected 4-Bromo-1H-pyrrolo[2,3-b]pyridine (e.g., N-SEM, N-Tosyl) Start->Protected NaH, SEMCl or TsCl THF, 0°C to rt Suzuki Suzuki-Miyaura (C-C Coupling) Protected->Suzuki ArB(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Coupling) Protected->Buchwald Amine (R₂NH) Pd Catalyst, Base Sonogashira Sonogashira (C-C Coupling) Protected->Sonogashira Alkyne Pd/Cu Catalysts, Base Final Final C4-Functionalized 7-Azaindole Suzuki->Final TBAF or Acid Buchwald->Final Sonogashira->Final

Caption: General workflow for the functionalization of 4-bromo-7-azaindole.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Causality & Rationale: The Suzuki-Miyaura reaction is the premier method for creating carbon-carbon bonds between the C4 position of the azaindole and various aryl or heteroaryl boronic acids/esters.[9] This is fundamental for exploring SAR, as the appended aromatic group often occupies a key binding pocket in the target protein. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[10] Pd(dppf)Cl₂ is a robust and reliable catalyst for such couplings.[11]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 4:1 or 5:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired coupled product.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Causality & Rationale: This reaction is essential for introducing primary or secondary amines at the C4 position, creating key hydrogen bonding interactions or providing vectors for further chemical elaboration.[5] Success often requires careful selection of a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, RuPhos) to facilitate the challenging C-N bond formation. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Pyrrole N-H protection is almost always mandatory for this transformation to prevent competitive N-arylation of the pyrrole ring.[5]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the N-protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired amine (1.2 eq.), and a strong base like sodium tert-butoxide (1.4 eq.) to a reaction vessel.

  • Catalyst Pre-formation/Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and the phosphine ligand (e.g., XPhos, 4-8 mol%).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by LC-MS.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via column chromatography.

Part 3: Strategic Synthesis of 4-Substituted-1H-pyrrolo[2,3-b]pyridin-6-ol

Synthesizing the target molecule, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, or more broadly, derivatives with a C6-hydroxyl group, requires a multi-step approach. A direct hydroxylation of the 4-bromo-7-azaindole is challenging. A more robust strategy involves building the scaffold from a pre-functionalized pyridine ring or functionalizing a related precursor. A common method to install a hydroxyl group is via the demethylation of a methoxy ether.

Below is a proposed synthetic pathway starting from a commercially available 4-bromo-6-methoxy-7-azaindole precursor.

G Start 4-Bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine Protected N-SEM Protected 4-Bromo-6-methoxy Intermediate Start->Protected 1. NaH, THF 2. SEMCl Coupled N-SEM Protected 4-Aryl-6-methoxy Intermediate Protected->Coupled Suzuki Coupling: ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O Demethylated N-SEM Protected 4-Aryl-6-hydroxy Intermediate Coupled->Demethylated Ether Cleavage: BBr₃, DCM, -78°C to rt Final Target Molecule: 4-Aryl-1H-pyrrolo[2,3-b]pyridin-6-ol Demethylated->Final Deprotection: TBAF or HCl

Caption: Proposed synthetic pathway to 4-aryl-6-hydroxy-7-azaindoles.

Protocol Rationale:

  • N-H Protection: The synthesis begins with the protection of the pyrrole nitrogen using a group like SEM (trimethylsilylethoxymethyl). This group is stable to the subsequent cross-coupling and demethylation conditions but can be removed cleanly at the end of the synthesis.[5]

  • Suzuki Coupling: With the N-H protected, the C4-bromo position is functionalized using the robust Suzuki-Miyaura protocol (see Protocol 2.1) to install the desired aryl or heteroaryl group.

  • O-Demethylation: The critical step is the cleavage of the methyl ether at the C6 position to reveal the hydroxyl group. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for this transformation, especially for electron-rich aromatic ethers. The reaction is typically performed at low temperatures to control its reactivity.

  • N-Deprotection: The final step is the removal of the SEM protecting group. This is commonly achieved under fluoride-mediated conditions (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions, yielding the final target molecule.

This modular strategy allows for the synthesis of a library of C4-substituted-6-hydroxy-7-azaindole analogs for biological screening.

Part 4: Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated pharmacophore for targeting a wide range of protein kinases.[2][4] Derivatives synthesized from the 4-bromo precursor have shown potent inhibitory activity against several important cancer and inflammation targets.

Table 2: Examples of Kinase Targets for 7-Azaindole Derivatives

Target FamilySpecific ExamplesTherapeutic AreaReferences
Tyrosine Kinases FGFR, CSF1R, VEGFR2Oncology, Inflammation[5][12][13][14]
Serine/Threonine Kinases PI3K, RIPK1, SGK-1Oncology, Inflammation[3][15][16]
Other Enzymes PDE4BCNS Diseases, Inflammation[17]

The ability to systematically modify the C4 position using the protocols described herein is crucial for optimizing potency, selectivity, and pharmacokinetic properties (ADME) of these inhibitors. The introduction of a C6-hydroxyl group can provide an additional hydrogen bonding interaction point, potentially enhancing binding affinity and modifying solubility.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Georganics. Available at: [Link]

  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). ACS Publications. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publications. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Developing Assays with 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds targeting a diverse range of protein kinases.[1][2][3] Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based assays to characterize the biological activity of the novel compound, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. Given the prevalence of kinase inhibitory activity within this chemical class, the following protocols are designed to systematically evaluate its potential as a kinase inhibitor, assess its cellular potency, and determine its cytotoxic profile.

Compound Handling and Preliminary Characterization

Prior to initiating biological assays, it is crucial to properly handle and characterize this compound to ensure the reliability and reproducibility of experimental results.

Safety Precautions:

The related compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, is classified as toxic if swallowed, a skin irritant, and can cause serious eye damage and respiratory irritation.[5] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood.

Physicochemical Properties:

A summary of the known properties of the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, is provided below. These can serve as an initial reference for the subject compound.

PropertyValueSource
Molecular FormulaC₇H₅BrN₂[5]
Molecular Weight197.03 g/mol [5]
AppearanceWhite to light yellow powder/crystal[6]
Melting Point177.0 to 181.0 °C[6]

Essential Preliminary Steps:

  • Purity Assessment: The purity of the compound should be confirmed using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Determination: Assess the solubility of the compound in various solvents, with a primary focus on dimethyl sulfoxide (DMSO) for creating stock solutions for biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Biochemical Assays: Probing for Direct Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to perform biochemical assays to determine its direct effect on enzyme activity.[7] These assays provide a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.[8]

Principle of the Assay:

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

Workflow for Biochemical Kinase Inhibition Assay:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of This compound reaction_setup Combine compound, enzyme, substrate, and initiate with ATP compound_prep->reaction_setup reagent_prep Prepare kinase reaction buffer, enzyme, substrate, and ATP reagent_prep->reaction_setup incubation Incubate at optimal temperature (e.g., 30°C) reaction_setup->incubation add_adpglo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubation->add_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light add_adpglo->add_detection read_luminescence Measure luminescence on a plate reader add_detection->read_luminescence data_norm Normalize data to positive and negative controls read_luminescence->data_norm ic50_calc Plot dose-response curve and calculate IC50 value data_norm->ic50_calc cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay Assay and Detection cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate and allow to adhere overnight cell_treatment Treat cells with the compound dilutions and incubate for 24-72 hours cell_seeding->cell_treatment compound_dilution Prepare serial dilutions of the compound in cell culture medium compound_dilution->cell_treatment add_reagent Add assay reagent (e.g., MTT, CellTiter-Glo®) cell_treatment->add_reagent incubation Incubate for the required time add_reagent->incubation readout Measure absorbance or luminescence incubation->readout data_norm Normalize data to vehicle-treated and background controls readout->data_norm ec50_calc Plot dose-response curve and calculate EC50/GI50 value data_norm->ec50_calc

Caption: General workflow for cell-based viability and proliferation assays.

Materials:

  • Cancer cell line relevant to the potential kinase target (e.g., a cell line with amplified FGFR).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Clear, flat-bottomed 96-well plates.

  • CO₂ incubator.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include a vehicle (DMSO) control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = 100 * (Absorbance_compound / Absorbance_vehicle)

  • Determine EC50/GI50: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50) or growth inhibition 50 (GI50).

Protocol 3: Target Engagement Assay (Western Blotting)

This protocol is designed to determine if the compound inhibits the phosphorylation of a specific downstream substrate of the target kinase within the cell.

Materials:

  • Cells and compound as described in Protocol 2.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (one for the phosphorylated target and one for the total target protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of the compound for a shorter duration (e.g., 1-4 hours) to observe direct effects on signaling.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated target.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the total target protein to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for both the phosphorylated and total protein using image analysis software.

  • Normalize the phosphorylated protein signal to the total protein signal for each sample.

  • Compare the normalized signal in the compound-treated samples to the vehicle-treated control to determine the extent of target phosphorylation inhibition.

Troubleshooting and Assay Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Biochemical Assay: High well-to-well variability- Inaccurate pipetting- Reagent instability- Edge effects on the plate- Use calibrated pipettes- Prepare fresh reagents- Avoid using the outer wells of the plate
Biochemical Assay: No inhibition observed- Compound is inactive- Compound is insoluble- Incorrect assay conditions- Test a broader concentration range- Confirm solubility in the assay buffer- Optimize ATP concentration, enzyme concentration, and incubation time
Cell-Based Assay: High variability in cell viability data- Uneven cell seeding- Edge effects- Compound precipitation- Ensure a single-cell suspension before seeding- Maintain proper humidity in the incubator- Check for compound precipitation in the medium at high concentrations
Cell-Based Assay: Discrepancy between biochemical and cellular potency- Poor cell permeability- Compound is a substrate for efflux pumps- Compound is metabolized in cells- Consider alternative cell lines- Use efflux pump inhibitors (e.g., verapamil) as a control- Perform metabolic stability assays

Conclusion

The protocols outlined in this application note provide a systematic and robust framework for the initial characterization of this compound. By progressing from biochemical assays that determine direct enzyme inhibition to cell-based assays that assess cellular potency and target engagement, researchers can efficiently gather the critical data needed to evaluate the therapeutic potential of this novel compound. These foundational assays will pave the way for more advanced studies, including kinase selectivity profiling, in vivo efficacy models, and ADME/Tox profiling, which are essential for the advancement of any promising drug candidate.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. PubChem. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity. Georganics. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists working with this important heterocyclic building block. The unique structure of this 7-azaindole derivative, featuring a polar hydroxyl group, a basic pyridine nitrogen, an acidic pyrrole N-H, and a heavy bromine atom, presents a distinct set of purification challenges. This guide is designed to help you navigate these complexities to achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is analyzed by its potential cause, followed by a detailed, experience-based solution.

Issue 1: Significant Tailing or Streaking During Silica Gel Chromatography

You Observe: Your compound moves as a long streak rather than a compact band on a TLC plate or flash column, leading to poor separation and mixed fractions.

  • Potential Cause: The compound's multiple polar functional groups (hydroxyl, pyrrole N-H, and pyridine nitrogen) are interacting strongly and non-uniformly with the acidic silanol groups on the surface of the silica gel. The basic pyridine nitrogen, in particular, can bind tightly to acidic sites, causing tailing.

  • Troubleshooting & Optimization:

    • Mobile Phase Modification (First-Line Approach): The most direct way to counteract this is to neutralize the acidic sites on the silica gel.

      • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common starting point is 0.5-1% triethylamine (TEA) or 0.5-1% ammonia solution (e.g., 7N ammonia in methanol) in your dichloromethane/methanol or ethyl acetate/hexane eluent system.[1] This competitively binds to the acidic silica sites, allowing your compound to elute more symmetrically.

      • Rationale: The added base is stronger or more concentrated than your compound and will preferentially occupy the acidic sites on the silica, effectively creating a more neutral surface for your compound to travel over.

    • Change of Stationary Phase (If Modifier Fails): If tailing persists even with a modifier, the interaction is too strong for simple neutralization.

      • Switch to Alumina: Use neutral or basic alumina as your stationary phase.[2] Alumina is generally less acidic than silica and is often a better choice for purifying basic compounds.

      • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography can be an excellent alternative.[1] In this technique, the most polar compounds elute first. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

Issue 2: Low Recovery or No Elution from the Column

You Observe: After loading your crude material and running a significant volume of eluent, you recover very little of your desired product. Your compound appears to be stuck at the origin of the column.

  • Potential Cause A: Insufficiently Polar Mobile Phase: The combination of the hydroxyl group and the heterocyclic core makes this compound a very polar molecule. Standard solvent systems like ethyl acetate/hexanes may not be strong enough to elute it.

  • Troubleshooting & Optimization:

    • Increase Eluent Polarity: Systematically increase the polarity of your mobile phase. For a dichloromethane (DCM) based system, increase the percentage of methanol (MeOH). A gradient from 0% to 10% or even 20% MeOH in DCM is a common strategy for such polar compounds.[2]

    • Solvent System Screening: Before committing to a large-scale column, screen various solvent systems using TLC. Aim for an Rf value between 0.15 and 0.35 for the best separation on a column.[3]

  • Potential Cause B: Compound Precipitation During Loading: The compound may be soluble in a strong solvent (like DMF or DMSO) used for initial dissolution but crashes out of solution when it comes into contact with the less polar solvent at the top of the column.

  • Troubleshooting & Optimization:

    • Use a Dry Loading Technique: This is the most reliable method to avoid precipitation issues.[1]

      • Dissolve your crude material in a minimal amount of a suitable volatile solvent (e.g., methanol, acetone, or DCM).

      • Add a small amount of silica gel (or C18 silica for reversed-phase) to this solution to form a slurry.

      • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

      • Load this powder directly onto the top of your packed column. This ensures the compound is introduced to the column in a solid, well-dispersed form.

Issue 3: Persistent Impurities After a Single Purification Step

You Observe: Your NMR or LC-MS analysis shows the presence of impurities even after careful column chromatography.

  • Potential Cause A: Co-eluting Impurities: The synthesis of azaindoles can produce structurally similar side-products or isomers that have nearly identical polarity to your desired product, making them difficult to separate with a single chromatographic method.[4] Common impurities could include unreacted starting materials or byproducts from side reactions.

  • Troubleshooting & Optimization:

    • Multi-Step Purification: Combine different purification techniques that exploit different physical properties of the compound and its impurities.

      • Chromatography followed by Recrystallization: After an initial column to remove the bulk of impurities, attempt to recrystallize the partially purified material. This is excellent for removing small amounts of closely-related impurities.

      • Orthogonal Chromatography: If one type of chromatography fails, use a second, different type. For example, follow a normal-phase (silica) column with a reversed-phase (C18) column. The elution order will be inverted, which can effectively separate impurities that co-eluted in the first step.

  • Potential Cause B: Tautomerism: The 6-hydroxy group on the pyridine ring can exist in equilibrium with its pyridone tautomer.[5][6] These tautomers can have different polarities and may interconvert during purification, leading to broad peaks or the appearance of multiple species.

  • Troubleshooting & Optimization:

    • Analytical Awareness: Be aware that you may see two distinct spots on a TLC plate or two peaks in an LC-MS that correspond to the same compound in different tautomeric forms. The ratio of these forms can be highly dependent on the solvent used.[7]

    • pH Modification: In some cases, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can push the equilibrium to favor one tautomer, resulting in a sharper peak.

Issue 4: Difficulty with Recrystallization (Oiling Out or No Crystals)

You Observe: When attempting to recrystallize your product, it either separates as an insoluble oil or fails to precipitate from the solution at all.

  • Potential Cause A: "Oiling Out": This typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Troubleshooting & Optimization:

    • Solvent Screening: The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures thereof).

    • Slow Cooling: Cool the solution very slowly. Allow it to first cool to room temperature undisturbed, and then transfer it to a refrigerator. Rapid cooling promotes oil formation.

    • Scratching & Seeding: Use a glass rod to scratch the inside of the flask to create nucleation sites. If you have a small amount of pure material, add a "seed crystal" to induce crystallization.

  • Potential Cause B: No Crystal Formation: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Troubleshooting & Optimization:

    • Use an Anti-Solvent: Find a second solvent (the "anti-solvent") in which your compound is insoluble but which is miscible with your primary solvent. Dissolve your compound in a minimum of the primary (good) solvent. Then, slowly add the anti-solvent dropwise until the solution becomes persistently cloudy. Warm slightly to redissolve, then cool slowly. A common combination is methanol (good solvent) and water (anti-solvent) or ethyl acetate (good solvent) and hexanes (anti-solvent).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound? A1: While specific impurities depend on the synthetic route, common contaminants in azaindole synthesis include unreacted starting materials (e.g., substituted aminopyridines), reagents, and side-products from incomplete cyclization or over-bromination.[4][8] If the synthesis involves a demethylation of a 6-methoxy precursor, incomplete reaction would leave a highly related and difficult-to-separate impurity.

Q2: How does the 6-hydroxy group affect the compound's properties compared to other 7-azaindoles? A2: The hydroxyl group significantly increases the compound's polarity and its ability to form hydrogen bonds. This generally leads to higher melting points and lower solubility in non-polar organic solvents compared to its non-hydroxylated parent compound.[9] It also introduces the possibility of keto-enol tautomerism, which can complicate purification and characterization.[5]

Q3: What TLC solvent system is a good starting point for this compound? A3: Given its high polarity, a good starting point for TLC analysis would be a relatively polar solvent system. Begin with 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes.[3] If the compound remains at the baseline, increase the proportion of the more polar solvent. Adding 0.5-1% triethylamine to the eluent can help produce sharper spots if tailing is observed.

Q4: Is this compound stable? What are the recommended storage conditions? A4: Halogenated azaindoles are generally stable crystalline solids under normal conditions.[10] However, like many phenolic compounds, this compound may be sensitive to light and air over long periods, potentially leading to discoloration. It is recommended to store the compound in a tightly sealed container, protected from light, in a cool, dry place.[11]

Q5: How can I definitively confirm the purity of my final product? A5: A combination of analytical techniques is essential for confirming purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the correct mass and show the number of components in your sample. Aim for a single, sharp peak in the chromatogram.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the compound. High purity is indicated by sharp signals, correct integration values, and the absence of peaks corresponding to impurities or residual solvents.

  • Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values is considered strong evidence of high purity.

Data & Protocols

Table 1: Troubleshooting Summary
Issue ObservedPotential CauseRecommended Solution
Tailing/Streaking on Silica Strong interaction with acidic silicaAdd 0.5-1% triethylamine or ammonia/methanol to the mobile phase.[1]
Switch to neutral alumina or reversed-phase (C18) silica.[2]
Low/No Recovery from Column Mobile phase is not polar enoughIncrease the polarity (e.g., higher % of methanol in DCM).[2]
Compound precipitated on loadingUse a dry loading technique.[1]
Persistent Impurities Co-eluting species (isomers, etc.)Use a multi-step purification approach (e.g., column then recrystallization).
Employ orthogonal chromatography (e.g., normal-phase then reversed-phase).
"Oiling Out" during Recrystallization Supersaturation or wrong solventScreen different solvents; ensure slow cooling; scratch flask or add seed crystal.
No Crystals Form Compound is too solubleUse an anti-solvent precipitation method.
Protocol 1: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Develop a solvent system (e.g., Dichloromethane/Methanol) that gives your product an Rf of ~0.2-0.3. Add 1% triethylamine to this system and confirm the Rf and spot shape.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Load Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin eluting with your chosen solvent system (containing 1% triethylamine).

    • If separation is difficult, a shallow gradient can be employed (e.g., starting with 2% MeOH in DCM and gradually increasing to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

Visualizations

Diagram 1: Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product tlc Run Analytical TLC start->tlc tlc_check Good Spot Shape? (Rf 0.15-0.35) tlc->tlc_check tailing Streaking or Tailing tlc_check->tailing No column Perform Flash Column Chromatography tlc_check->column Yes add_modifier Add 1% TEA or NH3/MeOH to Mobile Phase tailing->add_modifier add_modifier->tlc Re-spot TLC purity_check Product Pure? (LCMS / NMR) column->purity_check impure Persistent Impurities purity_check->impure No pure Pure Product purity_check->pure Yes recrystallize Attempt Recrystallization or Reversed-Phase HPLC impure->recrystallize recrystallize->purity_check Re-analyze

Caption: A decision-making flowchart for troubleshooting purification.

References

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Catarina, V. S., & Artur, M. S. (2018).
  • Reddy, T. S., & G, N. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(1), 158-193.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Seela, F., & Peng, X. (2004). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 69(13), 4450–4457.
  • Jubilant Ingrevia Limited. (n.d.).
  • Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions, 45(10), 4124-4137.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Chen, W., & Ma, D. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1130-1143.
  • Gardner, M. et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2959–2974.
  • Pierre, V. C., & Gellon, G. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7637–7701.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. The Biochemical journal, 140(2), 265–276.
  • Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Journal of Medicinal Chemistry, 64(22), 16335–16377.
  • O'Malley, D. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Nagaoka, M., et al. (2001). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 105(41), 9333–9342.
  • Al-abcha, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 2003–2010.
  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(11), 1313-1323.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2]

Achieving high purity of this compound is critical for downstream applications, yet the synthesis is often complicated by the formation of stubborn impurities. This guide provides in-depth, field-proven insights into identifying, controlling, and eliminating these common impurities through a series of frequently asked questions, troubleshooting protocols, and logical workflows.

Overview of the Core Synthetic Challenge

The primary challenge in synthesizing this compound lies in the regioselective bromination of the electron-rich 7-azaindole core. The pyrrole moiety is highly activated towards electrophilic substitution, while the pyridine ring is electron-deficient. This electronic dichotomy can lead to a mixture of products if reaction conditions are not precisely controlled. The most common synthetic approach involves the direct electrophilic bromination of the 1H-pyrrolo[2,3-b]pyridin-6-ol starting material.

cluster_synthesis Typical Synthetic Workflow SM 1H-pyrrolo[2,3-b]pyridin-6-ol (Starting Material) Reaction Electrophilic Bromination (e.g., NBS in DMF/MeCN) SM->Reaction Step 1 Crude Crude Product Mixture Reaction->Crude Step 2 Purification Purification (Chromatography/Recrystallization) Crude->Purification Step 3 Final This compound (Pure Product) Purification->Final Step 4

Caption: A generalized workflow for the synthesis of this compound.

FAQs: Impurity Identification and Mitigation

This section addresses the most common questions and issues encountered during synthesis.

Q1: What are the primary impurities I should expect, and where do they come from?

A1: Impurities can arise from unreacted starting materials, side reactions (primarily related to regiochemistry), over-reaction, and degradation. Understanding the origin of each is the first step toward prevention.

Impurity NameStructureTypical Cause(s)
Unreacted Starting Material 1H-pyrrolo[2,3-b]pyridin-6-olIncomplete reaction due to insufficient brominating agent, low temperature, or short reaction time.
3-Bromo Isomer 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-olKinetic bromination at the highly electron-rich C3 position of the pyrrole ring. Often favored at very low temperatures or with highly reactive brominating agents.
5-Bromo Isomer 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-olElectrophilic substitution on the pyridine ring. Less common than C3-bromination but can occur under certain conditions.
Dibromo Species e.g., 3,4-dibromo-1H-pyrrolo[2,3-b]pyridin-6-olUse of excess brominating agent (>1.1 eq.), poor temperature control (runaway reaction), or high local concentration of the reagent.
N-Oxide Species 1H-pyrrolo[2,3-b]pyridin-6-ol 7-oxideOxidation of the pyridine nitrogen. This can occur if the starting material is unstable or if oxidizing conditions are inadvertently introduced.[3] Some synthetic strategies for other azaindoles intentionally form the N-oxide to direct halogenation.[4]
Q2: My reaction produced a mixture of the desired 4-bromo and an undesired 3-bromo isomer. Why did this happen and how can I improve selectivity?

A2: This is a classic problem of regioselectivity in the electrophilic substitution of 7-azaindoles. The C3 position is kinetically favored due to the high electron density of the pyrrole ring. However, the C4-bromo product is often the thermodynamically more stable product.

Causality:

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile (MeCN) are commonly used. DMF can participate in the reaction by forming a Vilsmeier-Haack-type reagent with the brominating agent, which can alter selectivity.

  • Temperature: Lower temperatures often favor the kinetic C3 product. Allowing the reaction to warm slowly or running it at a slightly elevated temperature (e.g., 0 °C to room temperature) can favor the formation of the thermodynamic C4 product.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent. More reactive sources of "Br+" can be less selective.

Mitigation Strategy: The key is to find a balance of conditions that favors thermodynamic control.

  • Controlled Reagent Addition: Add the NBS solution slowly to the solution of the starting material at 0 °C. This prevents a buildup of the brominating agent and reduces C3-bromination.

  • Temperature Ramping: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. This can allow for equilibration toward the more stable 4-bromo isomer.

  • Solvent Choice: Acetonitrile is often a good choice as it is less reactive than DMF and can provide cleaner reactions.

cluster_mech Regioselectivity of Bromination SM 1H-pyrrolo[2,3-b]pyridin-6-ol C3_Product 3-Bromo Isomer (Kinetic Product) SM->C3_Product Fast, Low Temp C4_Product 4-Bromo Isomer (Thermodynamic Product) SM->C4_Product Slower, 0°C to RT

Caption: Kinetic vs. thermodynamic control in the bromination of the 7-azaindole core.

Q3: How do I prevent the formation of di-brominated impurities?

A3: Di-bromination is almost always a result of poor stoichiometric control or ineffective temperature management. The mono-brominated product is still an activated aromatic system and can react a second time if conditions are too harsh or excess reagent is present.

Prevention Protocol:

  • Accurate Stoichiometry: Use precisely 1.0 to 1.05 equivalents of NBS. Do not assume the reagent is 100% pure; it's good practice to titrate a new bottle of NBS.

  • Low Temperature: Maintain the reaction temperature at 0 °C or below during the addition of the brominating agent.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. Once the starting material is consumed, quench the reaction immediately (e.g., with aqueous sodium thiosulfate) to destroy any remaining NBS.

Experimental Protocols & Troubleshooting

This section provides detailed, self-validating protocols for key experimental stages.

Protocol 3.1: Optimized Bromination of 1H-pyrrolo[2,3-b]pyridin-6-ol

Objective: To maximize the yield of the 4-bromo isomer while minimizing common impurities.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-pyrrolo[2,3-b]pyridin-6-ol in anhydrous MeCN (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in anhydrous MeCN. Add this solution dropwise to the cooled starting material solution over 30-60 minutes.

    • Causality Check: Slow addition prevents localized high concentrations of NBS, reducing the risk of di-bromination and improving regioselectivity.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete. Then, allow the flask to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring (Validation Step): Withdraw a small aliquot, quench it with a drop of sodium thiosulfate solution, dilute with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, cool the reaction back to 0 °C and quench by adding saturated aqueous sodium thiosulfate solution. Stir for 15 minutes.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Purification via Column Chromatography

Objective: To separate the desired 4-bromo product from isomers and other impurities.

Challenge: Azaindole derivatives can sometimes interact strongly with the acidic surface of standard silica gel, leading to peak tailing and potential degradation.[5]

Procedure:

  • Stationary Phase Selection:

    • Option A (Standard): Silica gel (230-400 mesh).

    • Option B (For Sensitive Substrates): Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine (Et₃N), then pack the column. Alternatively, use neutral alumina.

  • Eluent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM) is a good starting point. For example, start with 100% DCM and gradually increase the methanol concentration to 5%.

  • Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a suitable solvent (like DCM/methanol), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. This ensures a tight band at the start of the column.

  • Elution: Run the column, collecting fractions. The polarity of the bromo-azaindole isomers is often very similar, so a slow, shallow gradient is crucial for good separation.

  • Fraction Analysis (Validation Step): Analyze the collected fractions by TLC. The 4-bromo isomer is typically less polar than the starting material but may have similar polarity to the 3-bromo isomer. Combine the fractions that contain the pure product.

  • Final Isolation: Evaporate the solvent from the combined pure fractions to obtain the purified this compound. Confirm purity and identity using ¹H NMR, ¹³C NMR, and MS.

Troubleshooting Workflow

If your synthesis results in an unacceptably low yield or purity, use the following decision-making workflow to diagnose and solve the issue.

Decision_Purity Purity < 95%? Identify_Impurity Identify Major Impurity Decision_Purity->Identify_Impurity Yes End_Good Proceed to Purification Decision_Purity->End_Good No Impurity_SM High % of Starting Material Identify_Impurity->Impurity_SM Impurity_Isomer Regioisomer (e.g., 3-Bromo) Identify_Impurity->Impurity_Isomer Impurity_DiBr Di-bromo Species Identify_Impurity->Impurity_DiBr Action_SM Action: 1. Check NBS quality/amount 2. Increase reaction time/temp 3. Re-run reaction Impurity_SM->Action_SM Action_Isomer Action: 1. Lower addition temp to 0°C 2. Add NBS solution slowly 3. Change solvent (e.g., to MeCN) Impurity_Isomer->Action_Isomer Action_DiBr Action: 1. Use max 1.05 eq. NBS 2. Maintain low temp during addition 3. Quench immediately upon completion Impurity_DiBr->Action_DiBr End_ReOpt Re-optimize and Repeat Synthesis Action_SM->End_ReOpt Action_Isomer->End_ReOpt Action_DiBr->End_ReOpt

Sources

Technical Support Center: Crystallization of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 4-bromo-6-hydroxy-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. By leveraging insights from established methodologies for related azaindole derivatives, this document provides a framework for troubleshooting and optimizing your crystallization experiments.

Introduction to Crystallization Challenges

This compound is a functionalized 7-azaindole, a scaffold of significant interest in medicinal chemistry.[1][2] The presence of both a bromine atom and a hydroxyl group on the pyrrolopyridine core introduces specific challenges in achieving high purity and a crystalline solid form. Common issues include poor crystal formation, oiling out, and the co-crystallization of process-related impurities. This guide will address these challenges in a question-and-answer format, providing both theoretical understanding and practical, actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is not crystallizing from solution. What are the initial steps to induce crystallization?

A1: The inability to form crystals is a common issue, often related to the solvent system and supersaturation levels. Here’s a systematic approach to troubleshoot this problem:

  • Solvent Selection: The choice of solvent is critical. For functionalized azaindoles, polar protic solvents or a mixture involving a good solvent and an anti-solvent are often effective. Based on procedures for analogous compounds, consider the following:

    • Alcohols: Methanol and ethanol have been successfully used for the recrystallization of related methoxy-azaindole derivatives.[3]

    • Solvent/Anti-Solvent Systems: A common technique is to dissolve the compound in a good solvent like dichloromethane (DCM) or ethyl acetate and then slowly add a non-polar anti-solvent such as hexanes or heptane to induce precipitation.[4]

  • Inducing Nucleation: If your solution is supersaturated but crystals are not forming, nucleation can be induced by:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

    • Seeding: Introducing a small, pure crystal of this compound can initiate crystal growth. If seed crystals are unavailable, attempt to generate some on a small scale by rapid precipitation.

    • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Rapid cooling can sometimes lead to the formation of oils or amorphous solids.

  • Concentration Adjustment: You may have too much solvent, keeping the compound fully dissolved even at lower temperatures. Carefully evaporate some of the solvent to increase the concentration and re-attempt the cooling process.

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the presence of impurities that inhibit crystal lattice formation.

  • Reduce Supersaturation:

    • Use more solvent: Dissolve the crude material in a larger volume of the hot solvent to create a less concentrated solution.

    • Slower cooling: A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

  • Solvent System Modification:

    • Change the solvent: The solubility characteristics of your compound in the chosen solvent might be too high, even at low temperatures. Experiment with different solvent systems.

    • Anti-solvent addition: Instead of cooling, try maintaining the solution at a constant temperature and slowly adding an anti-solvent. This can provide better control over the precipitation process.

  • Purity of the Crude Material: Oiling out can be a sign of significant impurities. It is often beneficial to first purify the crude material by column chromatography before attempting crystallization. A common eluent system for azaindole derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[5]

Q3: My crystals are discolored or appear impure. What are the likely impurities and how can I remove them?

A3: Discoloration often points to residual reagents, byproducts from the synthesis, or degradation products. Understanding the synthetic route is key to identifying potential impurities.

  • Common Impurities:

    • Starting Materials: Incomplete reaction can leave unreacted starting materials in your crude product.

    • Byproducts of Bromination: If brominating agents like N-Bromosuccinimide (NBS) are used, residual succinimide can be an impurity.

    • Dehalogenated Species: During purification or subsequent reaction steps, the bromine atom can sometimes be reductively removed.

    • Oxidation Products: The pyrrolo[2,3-b]pyridine core can be susceptible to oxidation, leading to colored impurities.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for removing impurities with different polarities. For functionalized azaindoles, silica gel chromatography is a standard approach.[5]

    • Activated Charcoal: If the discoloration is due to highly colored, minor impurities, treatment with a small amount of activated charcoal in the hot solution before filtration can be effective. Use charcoal sparingly as it can also adsorb your product.

    • Recrystallization: A well-chosen recrystallization solvent should ideally dissolve the impurities well at all temperatures, while the desired compound has a steep solubility curve with temperature.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol or Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen alcohol (methanol or ethanol) and heat the mixture to boiling while stirring.

  • Continue adding the solvent dropwise until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (e.g., DCM/Hexane)
  • Dissolve the crude material in the minimum amount of dichloromethane (DCM) at room temperature.

  • Slowly add hexane (the anti-solvent) dropwise with stirring until the solution becomes slightly turbid.

  • If no crystals form, gently warm the solution until the turbidity disappears, and then allow it to cool slowly.

  • If crystals start to form, continue adding the anti-solvent slowly to encourage further precipitation.

  • Once precipitation is complete, cool the mixture in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the solvent/anti-solvent mixture (or pure anti-solvent), and dry under vacuum.

Visualizations

Troubleshooting Crystallization Workflow

G start Crude this compound dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals or oiling out crystals_form->no_crystals No troubleshoot Troubleshoot no_crystals->troubleshoot scratch_seed Scratch/Seed troubleshoot->scratch_seed Option 1 concentrate Concentrate solution troubleshoot->concentrate Option 2 change_solvent Change solvent system troubleshoot->change_solvent Option 3 chromatography Purify by column chromatography troubleshoot->chromatography Persistent Issue scratch_seed->cool concentrate->cool change_solvent->dissolve chromatography->start

Caption: A decision-making workflow for troubleshooting the crystallization of this compound.

Solvent Selection Logic

G cluster_solvents Solvent Polarity compound {this compound|Polar molecule with H-bond donor/acceptor} polar_protic Polar Protic Methanol, Ethanol Good for dissolving polar compounds compound->polar_protic High solubility when hot polar_aprotic Polar Aprotic DCM, Ethyl Acetate Good 'solvent' in solvent/anti-solvent pair compound->polar_aprotic Moderate solubility nonpolar Non-polar Hexanes, Heptane Good 'anti-solvent' polar_aprotic->nonpolar Miscible with

Sources

avoiding side reactions with 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile but reactive scaffold. Here, we provide in-depth answers to frequently asked questions and troubleshoot common experimental challenges, grounding our advice in established chemical principles and peer-reviewed literature.

Part 1: Technical FAQs

This section addresses foundational questions about the structure, reactivity, and handling of this compound, also known as 4-bromo-6-hydroxy-7-azaindole.

Q1: What are the primary reactive sites on this compound and how do they influence its chemistry?

Answer: The reactivity of this compound is governed by several distinct functional groups and positions, each with its own chemical personality. Understanding these sites is the cornerstone of designing successful synthetic strategies.

  • Phenolic Hydroxyl (-OH at C6): This is the most acidic proton in the molecule. Upon deprotonation with a mild base (e.g., K₂CO₃), it forms a highly nucleophilic phenoxide, making it a prime site for O-alkylation and O-acylation.

  • Pyrrole Nitrogen (N-H at N1): The pyrrole N-H proton is also acidic, though generally less so than the phenol. With a strong base (e.g., NaH, LHMDS), it can be deprotonated to form a nucleophilic anion, leading to N-alkylation or N-acylation. This site's lone pair contributes to the ring's aromaticity, and its presence can interfere with metal catalysis.[1][2]

  • Bromo-Substituted Carbon (C4-Br): This is the principal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.[3][4] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

  • Pyridine Nitrogen (N7): This nitrogen atom imparts a basic character to the molecule and makes the pyridine ring electron-deficient.[5] It can act as a hydrogen bond acceptor, influence the acidity of the N1-H, and coordinate to metal catalysts, sometimes inhibiting the desired reaction.[2] It can also be intentionally oxidized to an N-oxide to activate the pyridine ring for nucleophilic substitution.[5][6][7]

  • Pyrrole Ring Carbons (C2, C3, C5): The pyrrole ring is π-electron rich, making it susceptible to electrophilic substitution, with C3 being the most common site of reaction for 7-azaindoles.[5] However, careful selection of reagents and conditions is necessary to avoid side reactions at other positions.

G cluster_molecule Reactivity Map mol N1_H Pyrrole N-H (Acidic, Nucleophilic Anion) N1_H->mol C6_OH Phenolic O-H (Most Acidic, Nucleophilic Anion) C6_OH->mol C4_Br C4-Bromo (Cross-Coupling Site) C4_Br->mol N7 Pyridine N7 (Basic, Catalyst Ligand) N7->mol C3 C3 Position (Electrophilic Substitution) C3->mol

Caption: Key reactive sites on the this compound scaffold.

Q2: Why is a protecting group strategy essential when working with this molecule?

Answer: A robust protecting group strategy is not just recommended; it is often mandatory for achieving high yields and chemo-selectivity. The two acidic protons (N1-H and C6-OH) create a competitive environment for many reactions.

Causality:

  • Preventing Side Reactions: Without protection, reagents intended for one site (e.g., an alkyl halide for O-alkylation) can react at the other (N-alkylation), leading to a mixture of products that are difficult to separate.

  • Enabling Specific Transformations: Many organometallic reactions, particularly those involving strong bases or lithiation, are incompatible with acidic protons. Protecting these groups allows for such transformations.

  • Improving Catalyst Performance: The free N-H group and the pyridine N7 can bind to palladium catalysts, leading to catalyst deactivation and low yields in cross-coupling reactions.[2] N-protection, often with a sulfonyl or a bulky silyl group, mitigates this inhibition and improves reaction outcomes.[3][8]

  • Modulating Solubility: Attaching lipophilic protecting groups can improve the solubility of the polar starting material in common organic solvents, leading to more homogeneous and efficient reactions.

The flowchart below provides a high-level decision-making process for developing a protecting group strategy.

G start Start: Define Target Transformation q1 Is the reaction a metal-catalyzed cross-coupling? start->q1 q2 Is the reaction an alkylation or acylation? q1->q2 No protect_N Protect N1-H (e.g., SEM, Ts, Boc) to prevent catalyst inhibition. q1->protect_N Yes q3 Is the reaction at another ring position (e.g., C3)? q2->q3 No protect_O Protect C6-OH first (e.g., SEM, MOM, Bn) to ensure selective N-functionalization. q2->protect_O Targeting N1-H protect_N_for_O Protect N1-H first (e.g., Boc, Ts) to ensure selective O-functionalization. q2->protect_N_for_O Targeting C6-OH protect_both Protect BOTH N1-H and C6-OH. Choose orthogonal groups if selective deprotection is needed. q3->protect_both Yes end_node Proceed with Reaction q3->end_node No protect_N->q2 protect_both->end_node protect_O->end_node protect_N_for_O->end_node

Caption: Decision workflow for protecting group strategy.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during experimentation, providing causal explanations and actionable protocols.

Issue: My Suzuki-Miyaura coupling at the C4-Bromo position is giving low yields or failing completely.

Underlying Principles & Causes: This is a common issue often linked to catalyst inhibition or suboptimal reaction conditions. The 7-azaindole core presents unique challenges compared to simpler aryl halides.

  • Catalyst Inhibition: As mentioned, the unprotected N1-H and the pyridine N7 are notorious for coordinating with the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[2]

  • Inappropriate Ligand/Base Combination: The electronic nature of the 7-azaindole ring requires a carefully tuned catalyst system. An incorrect choice of ligand or base can lead to slow oxidative addition, poor transmetalation, or catalyst decomposition.

  • Poor Solubility: The starting material and intermediates may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and inefficient reaction kinetics.

  • Boronic Acid Decomposition: Boronic acids can degrade under prolonged heating or in the presence of certain bases, a common side reaction being protodeboronation.

Solutions & Recommended Protocol:

ParameterRecommendationRationale
N1-Protection Mandatory. Use SEM-Cl or Ts-Cl.Prevents catalyst inhibition and improves solubility. SEM (2-(trimethylsilyl)ethoxymethyl) is often preferred as it is robust and removable under mild fluoride or acidic conditions.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable palladium(0) or palladium(II) precursors that are effective for this class of substrate.
Ligand XantphosThis bulky, electron-rich phosphine ligand is highly effective for coupling with heteroaryl chlorides and bromides, promoting efficient oxidative addition and reductive elimination.[3]
Base Cs₂CO₃ or K₂CO₃Carbonate bases are generally effective. Cesium carbonate is often superior due to its higher solubility and ability to accelerate transmetalation.[3]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1)Dioxane is an excellent solvent for these reactions. A small amount of water can aid in dissolving the base and boronic acid, accelerating the reaction.
Temperature 80-100 °CSufficient to drive the reaction without causing significant decomposition of the boronic acid or starting material.

Step-by-Step Protocol for N-SEM Protected Suzuki Coupling:

  • N-Protection: To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes. Add SEM-Cl (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield the di-protected intermediate (both N1 and O6). Note: Selective N-protection can be achieved by first protecting the phenol with a more robust group like Benzyl bromide.

  • Degassing: In a reaction vessel, combine the N-SEM protected starting material (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (10:1 ratio).

  • Reaction: Seal the vessel and heat the mixture at 90 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

  • Deprotection: The SEM group can be removed using TBAF in THF or by treatment with an acid like TFA in DCM.

Issue: I am observing a mixture of N-alkylation and O-alkylation products.

Underlying Principles & Causes: This is a classic example of competitive reactivity between two nucleophilic sites. The outcome is determined by the relative acidity of the O-H and N-H protons and the choice of base.

  • pKa Difference: The phenolic O-H is significantly more acidic (pKa ≈ 10) than the pyrrole N-H (pKa ≈ 17).

  • Base Strength:

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are strong enough to deprotonate the phenol but not the pyrrole N-H. Using a weak base will strongly favor O-alkylation.

    • Strong Bases (e.g., NaH, LDA, LHMDS): These bases are powerful enough to deprotonate both the phenol and the pyrrole, creating a mixture of anions and leading to a mixture of N- and O-alkylated products.

Solutions & Recommended Protocols:

Protocol for Selective O-Alkylation:

  • Reagents: To a solution of this compound (1.0 equiv) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 equiv) and continue stirring at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC/LC-MS).

  • Workup: Quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Protocol for Selective N-Alkylation:

Direct selective N-alkylation is challenging. The most reliable method involves a protect-alkylate-deprotect sequence.

  • Protect the Phenol: Protect the C6-OH group first. A common choice is a benzyl ether (using BnBr, K₂CO₃ in DMF) or a silyl ether (using TBS-Cl, imidazole in DMF). Isolate and purify this intermediate.

  • N-Alkylation: To a solution of the O-protected intermediate (1.0 equiv) in anhydrous THF or DMF at 0 °C, add a strong base like NaH (1.2 equiv). Stir for 30 minutes.

  • Add Alkylating Agent: Add the desired alkylating agent (1.1 equiv) and allow the reaction to proceed.

  • Deprotection: After purification, remove the O-protecting group. A benzyl group is typically removed by catalytic hydrogenation (H₂, Pd/C), while a TBS group is removed with TBAF in THF.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... ResearchGate. [Link]

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]

  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Scaling Up 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this important heterocyclic building block from laboratory scale to pilot plant or full-scale production. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, frequently appearing in targeted therapies.[1][2] This guide provides in-depth, field-tested insights to ensure a robust, safe, and scalable process.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: We are observing poor conversion and the formation of a dark, intractable mixture upon scaling up our bromination step. What's going wrong?

A1: This is a classic scale-up issue often rooted in inadequate thermal management and localized concentration hotspots.

  • Expertise & Causality: Bromination reactions, particularly on electron-rich heterocyclic systems like 7-azaindoles, are often highly exothermic.[3] At the lab scale (e.g., 1-10 g), a simple ice bath provides a large surface-area-to-volume ratio, efficiently dissipating heat. When scaling up to a multi-liter reactor, this ratio decreases dramatically.[4] If the brominating agent (e.g., NBS, Br₂) is added too quickly, the heat generated cannot be removed fast enough. This leads to a rapid temperature increase (an exotherm), which can cause thermal decomposition of the starting material, product, and reagents, resulting in the dark tars you're observing. Localized "hotspots" where the reagent is introduced can also cause over-bromination or other side reactions before the reagent has a chance to disperse.

  • Actionable Solutions:

    • Perform Reaction Calorimetry: Before any significant scale-up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the maximum heat output. This data is critical for engineering the required cooling capacity.[5]

    • Controlled Reagent Dosing: Switch from portion-wise addition to a slow, controlled addition of the brominating agent via a dosing pump. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature remains within a narrow, predetermined range (e.g., 0-5 °C).[4]

    • Improve Agitation and Mixing: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffling to ensure vigorous mixing. This prevents localized concentration and temperature gradients.[5]

    • Consider a Reverse Addition: Add the starting material solution to the brominating agent. This can sometimes help control reactivity by ensuring the brominating agent is never the limiting reagent in localized zones.

Q2: Our product yield is inconsistent, and we suspect solubility issues. The material seems to crash out of solution during the reaction. How can we manage this?

A2: Solubility of both the starting material and the brominated product is a critical parameter that changes with scale, concentration, and temperature. The hydroxyl and N-H groups on the 7-azaindole core can lead to strong intermolecular hydrogen bonding, potentially reducing solubility in common organic solvents.

  • Expertise & Causality: The product, this compound, is often more crystalline and less soluble than its non-brominated precursor. If the reaction concentration is too high for the chosen solvent system, the product will precipitate prematurely. This can coat the unreacted starting material, halting the reaction and leading to a thick, difficult-to-stir slurry that further exacerbates mixing and heat transfer problems.

  • Actionable Solutions:

    • Solvent Screening & Optimization: Conduct solubility studies at your target reaction temperature and concentration. Consider solvent mixtures to fine-tune polarity. For example, a mixture of a polar aprotic solvent (like DMF or DMAc) with a co-solvent (like THF or MeCN) might keep all components in solution.

    • Lower Reaction Concentration: While counterintuitive from a throughput perspective, reducing the overall concentration (increasing solvent volume) is a simple and effective way to prevent premature precipitation. The improved yield and process robustness often outweigh the lower volumetric intensity.

    • Temperature Control: Ensure the reaction temperature is maintained high enough to ensure solubility but low enough to prevent side reactions. This defines your process operating window.

Table 1: Solvent Selection Guide for Azaindole Reactions
Solvent ClassExample(s)ProsCons on Scale-Up
Ethers THF, 2-MeTHFGood solubility for many organics, easy to remove.Low boiling points can limit temperature range.
Aprotic Polar DMF, DMAc, NMPExcellent solvating power for polar heterocycles.High boiling points make removal difficult; potential toxicity.
Nitriles Acetonitrile (MeCN)Good balance of polarity and volatility.Can be reactive under certain conditions.
Chlorinated DCM, ChloroformOften good for brominations.Environmental and toxicity concerns; potential for acid generation.
Q3: We successfully ran the reaction, but now we are struggling with purification. Column chromatography is not a viable option at the 5 kg scale. What are our alternatives?

A3: Relying on chromatography for multi-kilogram purification is a common pitfall. The goal of a scalable process is to isolate the product in high purity directly from the reaction or via a simple crystallization. [6]

  • Expertise & Causality: Chromatography is costly, solvent-intensive, and time-consuming at a large scale. A robust process should be designed to minimize impurities that require chromatographic separation. The key is to control the impurity profile during the reaction and then leverage the physicochemical properties of your product for isolation.

  • Actionable Solutions:

    • Crystallization: This is the most effective and scalable purification method for crystalline solids.[7]

      • Screening: Systematically screen a wide range of solvents and solvent/anti-solvent pairs to find conditions that provide good recovery and excellent impurity rejection.

      • Controlled Cooling: Implement a controlled cooling profile. A slow, linear cooling ramp is often superior to simply crashing the product out in an ice bath, as it allows for better crystal growth and impurity exclusion.

      • Seeding: Develop a seeding strategy. Adding a small amount of pure product crystals at the point of supersaturation can ensure consistent particle size and polymorphic form.

    • Trituration/Slurrying: If an appropriate crystallization system cannot be found, slurrying the crude solid in a solvent where the product is sparingly soluble but the impurities are highly soluble can be very effective.

    • pH Adjustment & Extraction: Utilize the acidic/basic handles on your molecule. The pyrrolo-pyridine nitrogen is basic, and the phenol is acidic. A carefully designed aqueous workup with pH adjustments can wash away acidic or basic impurities.

Experimental Protocols

Protocol 1: Recommended Scale-Up Reaction (Illustrative)

This protocol is a general guideline and must be adapted based on calorimetry and safety data for your specific equipment.

  • Vessel Inerting: Charge a clean, dry, appropriately sized reactor with the chosen reaction solvent (e.g., 10 volumes based on starting material). Inert the vessel with a nitrogen atmosphere.

  • Charge & Cool: Charge the 1H-pyrrolo[2,3-b]pyridin-6-ol starting material. Begin agitation and cool the resulting solution/slurry to the target temperature (e.g., 0 °C).

  • Reagent Preparation: In a separate vessel, prepare a solution of the brominating agent (e.g., N-Bromosuccinimide) in the reaction solvent.

  • Controlled Addition: Begin slow, subsurface addition of the brominating agent solution to the reactor via a dosing pump over 2-4 hours. Monitor the internal temperature closely, ensuring it does not exceed 5 °C. Adjust the addition rate as needed to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples for HPLC analysis.

  • Quench: Once the reaction is complete, quench any remaining brominating agent by adding a solution of a reducing agent (e.g., aqueous sodium bisulfite).

Visualization & Workflow Diagrams

Diagram 1: Troubleshooting Workflow for Scale-Up Issues

This diagram outlines a logical decision-making process for addressing common scale-up challenges.

ScaleUp_Troubleshooting Start Scale-Up Problem (e.g., Low Yield, Impurities) Check_Thermal Review Thermal Profile - Was there an exotherm? - Was cooling sufficient? Start->Check_Thermal Check_Mixing Assess Mixing & Solubility - Did solids precipitate? - Is agitation adequate? Start->Check_Mixing Check_Purity Analyze Impurity Profile - Identify new impurities - Compare to lab scale Start->Check_Purity Sol_Thermal Solution: Improve Heat Management - Reduce addition rate - Increase cooling capacity - Use reaction calorimetry Check_Thermal->Sol_Thermal Yes, exotherm observed Sol_Mixing Solution: Modify Physical Parameters - Increase solvent volume - Change solvent system - Improve agitation Check_Mixing->Sol_Mixing Yes, solubility/mixing issues Sol_Purity Solution: Optimize Chemistry & Workup - Adjust stoichiometry - Modify quench/workup - Develop crystallization Check_Purity->Sol_Purity Yes, new impurities formed

Caption: A decision tree for troubleshooting common scale-up problems.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling brominating agents at scale? A: Brominating agents like NBS and especially liquid bromine are highly corrosive and toxic. Ensure all transfers are conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. Develop a quench strategy before starting the reaction to neutralize excess brominating agent in case of an emergency. The reaction exotherm itself is a major safety hazard that must be controlled to prevent a runaway reaction.[4][5]

Q: Can we use a different halogenating agent, like NCS, for this reaction? A: While N-chlorosuccinimide (NCS) can be used for chlorination, its reactivity profile is different from NBS. A direct substitution is not recommended without re-optimization. The 7-azaindole core has specific sites of reactivity, and changing the halogen and its counterion can affect regioselectivity and the rate of reaction.[2] A full process development workup would be required.

Q: What In-Process Controls (IPCs) are essential for monitoring this reaction? A: The most critical IPC is HPLC analysis to monitor the consumption of starting material and the formation of the product and any major impurities. This allows you to determine the reaction endpoint accurately, preventing incomplete reactions or the formation of degradation products from letting the reaction run too long. Temperature monitoring is also a critical process control parameter, not just an IPC.

References

  • Zhang, L., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry. Available at: [Link]

  • Kaur, M., et al. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Eastgate, M., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]

  • Chen, J. G., et al. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-Phenylpropanoic Acid from l-Phenylalanine. Organic Letters. Available at: [Link]

  • Asymchem Laboratories. (2023). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]

  • Henry, S. S., & Allen, D. R. (2016). The Reaction between Bromine and the Water Dimer and the Highly Exothermic Reverse Reaction. Journal of Computational Chemistry. Available at: [Link]

  • Shanghai Damas Reagent Co Ltd. (2012). Preparation method for 4-substituted-7-azaindole. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol and Other Kinase Inhibitors in Angiogenesis and Tumor Progression

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the hypothetical kinase inhibitor, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, against a panel of established multi-kinase inhibitors. Our focus is on key signaling pathways implicated in tumor angiogenesis and metastasis, namely those driven by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Tyrosine-protein kinase receptor Tie-2.

The pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases.[1][2][3] While direct experimental data for this compound is not yet available in the public domain, its structural alerts suggest potential interactions with the ATP-binding pockets of several key oncogenic kinases. This guide will, therefore, serve as a foundational document for researchers and drug development professionals interested in exploring the potential of this and similar compounds. We will present a head-to-head comparison with well-characterized inhibitors, supported by detailed, field-proven experimental protocols to empower researchers to validate these hypotheses.

The Rationale for Targeting VEGFR2, PDGFRβ, and Tie-2 in Oncology

The tumor microenvironment is a complex ecosystem where cancer cells co-opt physiological processes to support their growth and dissemination. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with essential nutrients and a route for metastasis. Several receptor tyrosine kinases (RTKs) are critical mediators of this process.

  • VEGFR2: As the primary receptor for VEGF-A, VEGFR2 is a master regulator of both physiological and pathological angiogenesis.[4] Its activation triggers a cascade of downstream signaling events, including the RAS/MEK/ERK and PI3K/Akt pathways, leading to endothelial cell proliferation, migration, and survival.

  • PDGFRβ: Expressed on pericytes and vascular smooth muscle cells, PDGFRβ plays a crucial role in the maturation and stabilization of newly formed blood vessels.[5] Its inhibition can lead to the regression of tumor vasculature.

  • Tie-2: The Tie-2 receptor and its ligands, the angiopoietins, are critical for vascular stabilization and integrity.[6] Dysregulation of the Ang/Tie-2 axis can contribute to tumor angiogenesis and inflammation.

A multi-targeted approach, inhibiting several of these key kinases simultaneously, has proven to be an effective strategy in cancer therapy, as exemplified by the clinical success of inhibitors like Sunitinib and Sorafenib.

Comparative Analysis of Kinase Inhibitory Profiles

To provide a framework for evaluating the potential of this compound, we will compare its hypothetical activity profile against a selection of well-established kinase inhibitors with known activities against VEGFR2, PDGFRβ, and Tie-2.

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)Tie-2 IC50 (nM)
This compound HypothesizedHypothesizedHypothesized
Sunitinib2220
Sorafenib9020-
Axitinib0.21.6-
Pazopanib3084-
Lenvatinib45-
Regorafenib4.22213

Note: IC50 values are compiled from various public sources and should be considered as approximate values for comparative purposes. The "-" indicates that the inhibitory activity is not a primary target or is significantly weaker.

The 1H-pyrrolo[2,3-b]pyridine core has been shown to be a versatile scaffold for developing potent kinase inhibitors.[7] The introduction of a bromine atom at the 4-position and a hydroxyl group at the 6-position could potentially offer unique interactions within the kinase ATP-binding site, influencing both potency and selectivity.

Experimental Workflows for Comparative Evaluation

To empirically determine the kinase inhibitory profile and cellular activity of this compound, a series of robust and validated assays are required. The following section details the step-by-step methodologies for these key experiments.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.[3] A variety of assay formats are available, with luminescence-based assays offering high sensitivity and throughput.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against VEGFR2, PDGFRβ, and Tie-2.

Methodology: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compounds reaction Incubate compounds, kinase, and substrate/ATP mix prep_inhibitor->reaction prep_kinase Prepare kinase/buffer solution prep_kinase->reaction prep_substrate Prepare substrate/ATP solution prep_substrate->reaction add_adpglo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP reaction->add_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence add_adpglo->add_detection read_luminescence Read luminescence on a plate reader add_detection->read_luminescence calc_inhibition Calculate percent inhibition read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Kinase Reaction: [9][10]

    • In a 384-well plate, add 5 µL of each compound dilution.

    • Add 10 µL of a solution containing the kinase (e.g., VEGFR2, PDGFRβ, or Tie-2) in kinase buffer.

    • Initiate the reaction by adding 10 µL of a solution containing the appropriate substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays for Assessing Biological Activity

While in vitro kinase assays are essential for determining direct inhibitory activity, cell-based assays are crucial for understanding a compound's effects in a more physiologically relevant context.[11]

Objective: To evaluate the effect of this compound and comparator compounds on the viability of cancer cell lines and to confirm target engagement by assessing the phosphorylation status of downstream signaling proteins.

3.2.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Experimental Workflow: MTT Cell Viability Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Addition and Solubilization cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells treat_cells Treat cells with serial dilutions of test compounds incubate_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and determine GI50 read_absorbance->analyze_data

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HUVEC for angiogenesis, or a relevant tumor cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition and Incubation: [14]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate at 37°C for 4 hours.[14]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% inhibition of cell growth).

3.2.2. Western Blot Analysis of Phosphorylated Kinases

Western blotting is a widely used technique to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, active forms of kinases and their downstream targets.[15][16]

Objective: To determine if this compound inhibits the phosphorylation of VEGFR2, PDGFRβ, and their downstream effectors (e.g., Akt, ERK) in treated cells.

Experimental Workflow: Western Blot for Phospho-Proteins

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection treat_cells Treat cells with test compounds lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibody (phospho-specific) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect

Caption: Workflow for detecting phosphorylated proteins by Western blot.

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the preclinical evaluation of this compound as a potential multi-targeted kinase inhibitor. The provided experimental protocols are robust, widely accepted in the field, and designed to provide a clear, comparative assessment against established drugs.

The pyrrolo[2,3-b]pyridine scaffold holds significant promise for the development of novel kinase inhibitors.[17] The proposed investigations will elucidate the specific kinase inhibitory profile of this compound and its cellular consequences. Positive results from these initial studies would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological assessments. The systematic approach detailed herein provides a solid foundation for advancing our understanding of this and other novel kinase inhibitors, with the ultimate goal of developing more effective cancer therapies.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (URL: [Link])

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. (URL: [Link])

  • 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. MySkinRecipes. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. (URL: [Link])

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A Senior Application Scientist's Comparative Guide to the Biological Activity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of targeted therapeutics. Its unique structure, capable of forming crucial hydrogen bonds with the hinge region of protein kinases, has established it as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of the potential biological activities of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol and its positional isomers. In the absence of direct comparative studies, this analysis is built upon established structure-activity relationships (SAR) from the extensive body of research on related 7-azaindole derivatives.

The Isomeric Landscape: Positional Variations of Bromo and Hydroxyl Substituents

The core structure under consideration is a 7-azaindole ring substituted with both a bromine atom and a hydroxyl group. The specific placement of these two functional groups can dramatically alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. For this comparative guide, we will focus on the following key isomers:

  • Isomer 1: this compound

  • Isomer 2: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

  • Isomer 3: 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Predicted Biological Targets: A Focus on Protein Kinases

The vast majority of biologically active 7-azaindole derivatives are inhibitors of protein kinases.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Given the structural features of the bromo- and hydroxy-substituted 7-azaindole core, protein kinases, particularly those in the tyrosine kinase family such as Fibroblast Growth Factor Receptors (FGFRs), are the most probable biological targets.[3]

The rationale for this prediction is twofold:

  • The 7-azaindole nucleus is a well-established hinge-binding motif for ATP-competitive kinase inhibitors.[2][4]

  • Substitutions at various positions on the ring system have been shown to modulate potency and selectivity against specific kinases like FGFR, ALK, and c-Met.[3][5][6]

Structure-Activity Relationship (SAR) Analysis: Deducing Isomeric Differences

The biological activity of each isomer is dictated by the precise location of the bromo and hydroxyl groups, which influences how the molecule fits into and interacts with the ATP-binding pocket of a kinase.

The Role of the 6-Hydroxyl Group

A hydroxyl group at the C6 position is a key feature. It can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions with amino acid residues in the kinase active site. Its presence can also enhance the aqueous solubility of the compound, a favorable property for drug candidates.

The Influence of Bromine's Position

The position of the bulky and electronegative bromine atom is a major determinant of an isomer's activity and selectivity profile.

  • 4-Bromo Isomer: Substitution at the C4 position places the bromine atom in a region that can influence the overall conformation of a larger substituent that might be attached at the C5 position. Depending on the topology of the kinase's active site, this could either be beneficial or detrimental to binding.

  • 5-Bromo Isomer: The C5 position is a well-explored site for modification in the development of 7-azaindole-based kinase inhibitors.[7] A bromine atom at this position can occupy a hydrophobic pocket within the active site. Its placement here has been shown to be compatible with potent kinase inhibition in related scaffolds.

  • 3-Bromo Isomer: The C3 position is another critical site for substitution. Modifications at this position can directly impact selectivity for different kinases. For instance, in the development of ALK inhibitors, introducing substituents at the C3 position was a key strategy to achieve selectivity over the structurally similar TrkA kinase.[5] A bromine at this position could serve as a handle for further chemical modification or could itself interact with specific residues in the active site.

Inferred Comparative Biological Activity

Based on the established SAR principles for 7-azaindole kinase inhibitors, we can infer a likely rank order of potency for our isomers. This remains a hypothesis pending direct experimental validation.

IsomerPredicted Target(s)Inferred Relative PotencyRationale
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Protein Kinases (e.g., FGFR, ALK)High The C5 position is a known "hotspot" for substitutions that enhance kinase inhibitory activity. A bromine atom here can favorably occupy hydrophobic pockets.[7]
3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Protein Kinases (e.g., FGFR, ALK)Moderate to High The C3 position is critical for modulating selectivity and potency. A bromine at this position could lead to potent inhibition, potentially with a distinct selectivity profile.[5]
This compound Protein Kinases (e.g., FGFR, ALK)Moderate The C4 position is less commonly substituted for enhancing potency. The effect of a bromine here is more uncertain and highly dependent on the specific kinase target.

Experimental Validation: Protocols for Biological Evaluation

The following experimental protocols are essential for validating the predicted biological activities of these isomers.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of each isomer against a panel of protein kinases (e.g., FGFR1, FGFR2, FGFR3, ALK, c-Met).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each isomer in 100% DMSO.

    • Prepare a serial dilution of each isomer in assay buffer.

    • Reconstitute purified recombinant kinase and its specific substrate in assay buffer. .

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and the respective isomer at various concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution. .

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence, luminescence, or radioactivity. .

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each isomer.

Experimental Protocol 2: Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.

Objective: To determine the EC50 value of each isomer in a relevant cancer cell line.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to have aberrant signaling of the target kinase (e.g., a cell line with an FGFR amplification or mutation) in appropriate growth medium. .

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each isomer.

    • Incubate the cells for a specified period (e.g., 72 hours). .

  • Cell Viability Measurement:

    • Add a cell viability reagent (e.g., resazurin, MTT, or a reagent for measuring ATP content).

    • Incubate for the recommended time.

    • Measure the signal (fluorescence or absorbance) using a plate reader. .

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value.

Visualizing the Mechanism: The FGFR Signaling Pathway

To understand the downstream consequences of inhibiting a likely target such as FGFR, a diagram of its signaling pathway is invaluable.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg P GRB2_SOS GRB2/SOS FGFR->GRB2_SOS P PI3K PI3K FGFR->PI3K P STAT STAT FGFR->STAT P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Differentiation) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response STAT->Cell_Response Isomer Bromo-hydroxy-7-azaindole Isomer Isomer->FGFR Inhibition

Caption: The FGFR signaling pathway and the putative inhibitory action of bromo-hydroxy-7-azaindole isomers.

Conclusion

While direct experimental data comparing the biological activities of this compound isomers is not yet available in the public domain, a robust analysis based on the extensive structure-activity relationship data for the 7-azaindole scaffold provides a strong foundation for predicting their relative potencies and likely biological targets. The isomers, particularly the 5-bromo and 3-bromo variants, are predicted to be potent kinase inhibitors. This guide offers a framework for prioritizing these isomers for synthesis and biological evaluation, along with the necessary experimental protocols to validate these hypotheses. The insights provided herein should empower researchers to make informed decisions in the quest for novel and effective targeted therapies.

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A Researcher's Guide to the Bioactivity Validation of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor discovery, with derivatives showing activity against a range of therapeutically relevant kinases. This document outlines a systematic, multi-faceted approach to characterize the inhibitory potential of this specific compound, compare its performance against established drugs, and confirm its mechanism of action within a cellular context.

Introduction: The Rationale for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Derivatives of this scaffold have demonstrated inhibitory activity against key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Mesenchymal-Epithelial Transition factor (c-Met), and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3] Additionally, activity against other important kinases like Glycogen Synthase Kinase 3β (GSK-3β) has been reported, highlighting the therapeutic potential of this chemical class in neurodegenerative diseases.[4]

Given this precedent, it is hypothesized that this compound possesses kinase inhibitory activity. The purpose of this guide is to provide a robust, self-validating experimental workflow to test this hypothesis, quantify the compound's potency and selectivity, and compare its performance to commercially available, clinically relevant kinase inhibitors.

Proposed Validation Workflow

A thorough validation of a novel small molecule inhibitor requires a tiered approach, moving from broad, high-throughput screening to more focused biochemical and biophysical characterization, and culminating in target engagement confirmation in a cellular environment.

Validation_Workflow cluster_0 Tier 1: Initial Screening & Potency cluster_1 Tier 2: Biophysical Characterization cluster_2 Tier 3: Cellular Target Engagement A Biochemical Kinase Panel Screen (e.g., 4-6 kinases) B IC50 Determination for 'Hits' (e.g., LanthaScreen™) A->B Identify active kinases C Isothermal Titration Calorimetry (ITC) (Binding Affinity & Thermodynamics) B->C Confirm direct binding D Cellular Thermal Shift Assay (CETSA) (Western Blot or AlphaScreen®) C->D Validate in-cell target engagement E Downstream Signaling Analysis (Phospho-protein Western Blot) D->E Confirm functional modulation

Caption: A tiered workflow for the validation of this compound bioactivity.

Tier 1: Biochemical Screening and Potency Determination

The initial step is to assess the inhibitory activity of this compound against a focused panel of kinases. Based on the known activity of structurally related compounds, the following kinases are proposed for initial screening:

  • FGFR1/2/3: A family of receptor tyrosine kinases frequently implicated in cancer.[5]

  • c-Met: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.[3][6]

  • ATM: A serine/threonine kinase central to the DNA damage response.[2]

  • GSK-3β: A serine/threonine kinase with roles in metabolism, apoptosis, and neurodevelopment.[4]

Comparator Compounds

For a meaningful comparison, the following commercially available and well-characterized inhibitors are recommended as positive controls and benchmarks:

Target Kinase FamilyComparator CompoundSupplier & Cat. No. (Example)
FGFRErdafitinib[7]Selleck Chemicals (S8400)
c-MetCabozantinib[6]Selleck Chemicals (S1119)
ATMAZD0156[8]Selleck Chemicals (S8375)
GSK-3βAR-A014418Selleck Chemicals (S2647)
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) based method to quantify inhibitor binding to the kinase active site.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against the selected kinases.

Materials:

  • Recombinant Kinase (e.g., FGFR1, c-Met, ATM, GSK-3β)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compound (this compound) and Comparator Compounds

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET capable plate reader

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test and comparator compounds in DMSO. Further dilute these into the assay buffer.

  • Reagent Preparation: Prepare a 2X solution of each kinase with the corresponding 2X Eu-anti-Tag Antibody in assay buffer. Prepare a 2X solution of the appropriate Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted compound solutions to the microplate wells.

    • Add 5 µL of the 2X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 2X Tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Expected Data and Interpretation

The results of the LanthaScreen™ assay will provide the IC50 values for this compound and the comparator compounds against the kinase panel.

Table 1: Hypothetical IC50 Data from LanthaScreen™ Assay

CompoundFGFR1 (nM)c-Met (nM)ATM (nM)GSK-3β (nM)
This compound 50 250 >10,000 800
Erdafitinib1.2>10,000>10,000>10,000
Cabozantinib104>10,000>10,000
AZD0156>10,000>10,0000.58>10,000
AR-A014418>10,000>10,000>10,00038

This is example data and does not reflect actual experimental results.

An IC50 value in the nanomolar to low micromolar range would indicate that this compound is an active inhibitor of the respective kinase. The selectivity profile can be assessed by comparing the IC50 values across the different kinases.

Tier 2: Biophysical Characterization

While biochemical assays demonstrate inhibition of kinase activity, they do not directly measure the binding affinity of the compound to the kinase. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and its primary target kinase(s) identified in Tier 1.

Materials:

  • Purified, high-concentration recombinant kinase

  • Test Compound (this compound)

  • ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the kinase extensively against the ITC buffer. Dissolve the test compound in the final dialysis buffer to ensure a perfect match.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.

    • Load the reference cell with deionized water.

    • Load the sample cell with the kinase solution (e.g., 10-20 µM).

    • Load the injection syringe with the compound solution (e.g., 100-200 µM).

  • Titration:

    • Equilibrate the system at the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the compound into the kinase solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat peaks from each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Expected Data and Interpretation

The ITC experiment will provide direct evidence of binding and a quantitative measure of the binding affinity.

Table 2: Hypothetical ITC Data for this compound Binding to FGFR1

ParameterValue
Binding Affinity (Kd)80 nM
Stoichiometry (n)1.1
Enthalpy Change (ΔH)-10.5 kcal/mol
Entropy Change (TΔS)-2.1 kcal/mol

This is example data and does not reflect actual experimental results.

A low nanomolar Kd value confirms a high-affinity interaction. A stoichiometry close to 1 suggests a 1:1 binding model. The thermodynamic parameters provide insight into the driving forces of the binding event.

Tier 3: Cellular Target Engagement and Functional Modulation

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in situ.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

Objective: To demonstrate that this compound binds to and stabilizes its target kinase in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with FGFR1 amplification)

  • Test Compound and Vehicle Control (DMSO)

  • PBS and Protease Inhibitor Cocktail

  • Thermal cycler or heating blocks

  • Lysis Buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody against the target kinase and a loading control (e.g., GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the supernatant.

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target kinase and the loading control.

    • Incubate with the HRP-conjugated secondary antibody and detect with a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities. Plot the relative band intensity of the target kinase (normalized to the loading control) against the temperature for both the vehicle- and compound-treated samples.

Expected Data and Interpretation

Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures.

Caption: A representative CETSA melting curve showing thermal stabilization of the target protein upon compound binding.

A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control provides strong evidence of target engagement in a cellular context.

Downstream Signaling Analysis

To confirm that target engagement leads to functional modulation of the signaling pathway, a downstream analysis is necessary. For example, if FGFR1 is the primary target, its inhibition should lead to a decrease in the phosphorylation of its downstream effectors, such as ERK.

FGFR_Signaling FGF FGF FGFR FGFR1 FGF->FGFR Binds RAS RAS FGFR->RAS Activates Compound 4-bromo-1H-pyrrolo [2,3-b]pyridin-6-ol Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes

Caption: Simplified FGFR1 signaling pathway and the point of inhibition.

By treating cells with this compound and performing a Western blot for phosphorylated ERK (p-ERK), a dose-dependent decrease in the p-ERK signal would confirm that the compound not only binds to FGFR1 but also inhibits its downstream signaling activity.

Conclusion

The validation of a novel bioactive compound requires a logical and rigorous experimental cascade. This guide provides a comprehensive framework for characterizing this compound, starting from broad biochemical screening and culminating in the confirmation of cellular target engagement and functional modulation. By comparing its performance to established inhibitors and employing a multi-tiered validation approach, researchers can confidently assess the therapeutic potential of this promising molecule. The detailed protocols and comparative data structure presented herein are designed to ensure scientific integrity and provide a clear path for the successful validation of this compound bioactivity.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]

  • Small Molecular Inhibitors That Target ATM for Drug Discovery: Current Research and Potential Prospective. Journal of Medicinal Chemistry. Available at: [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design of a pharmacophore model based on GSK-3β binding model with substrate competitive inhibitor (SCI) peptide. ResearchGate. Available at: [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]

  • c-Met Therapies: Latest Advances & FDA Approvals. Biopharma PEG. Available at: [Link]

  • Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer. National Institutes of Health. Available at: [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers. Available at: [Link]

  • Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. Available at: [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. National Institutes of Health. Available at: [Link]

  • FGFR Inhibitors Market Set to Surge by 2034 as Targeted Cancer Therapies Transform Treatment Paradigms. PR Newswire. Available at: [Link]

  • Discovery of novel and highly potential inhibitors of glycogen synthase kinase 3-beta (GSK-3β) through structure-based pharmacophore modeling, virtual computational screening, docking and in silico ADMET analysis. Taylor & Francis Online. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. ResearchGate. Available at: [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. Available at: [Link]

  • FGFR inhibitors Market Outlook and Competitive Landscape 2034. DelveInsight. Available at: [Link]

  • Full article: Dual potent c-Met and ALK inhibitors: from common feature pharmacophore modeling to structure based virtual screening. Taylor & Francis Online. Available at: [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Protocols.io. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Discovery of Novel GSK-3β Inhibitors Using Pharmacophore and Virtual Screening Studies. SpringerLink. Available at: [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. National Institutes of Health. Available at: [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. MDPI. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. Available at: [Link]

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  • Pharmacophore model derived from alignment of eleven GSK-3β inhibitors,... ResearchGate. Available at: [Link]

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Navigating the Structure-Activity Landscape of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural similarity to purine has made it a cornerstone for the development of numerous kinase inhibitors. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol analogs. By objectively comparing the performance of various structural modifications and providing supporting experimental data, this document aims to empower researchers in the rational design of novel therapeutics.

The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 6-position of the 7-azaindole core provides a unique chemical canvas for analog development. These substitutions can significantly influence the compound's electronic properties, hydrogen bonding capabilities, and overall conformation, thereby dictating its interaction with biological targets. While a comprehensive, publicly available SAR study specifically focused on this scaffold is not readily apparent, we can synthesize insights from broader studies on related 1H-pyrrolo[2,3-b]pyridine derivatives to infer key trends and guide future exploration.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Versatile Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine nucleus is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atom at position 7 and the adjacent pyrrole NH group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The bromine at the 4-position can serve as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of various substituents that can probe different pockets within the ATP-binding site. The hydroxyl group at the 6-position offers a potential point for hydrogen bonding interactions or for further derivatization to modulate solubility and other pharmacokinetic properties.

Comparative Analysis of Structural Modifications

To understand the SAR of this compound analogs, it is instructive to examine the impact of modifications at other positions of the scaffold, drawing parallels from studies on related 7-azaindole derivatives.

Modifications at the Pyrrole (N-1) and C-2/C-3 Positions

Studies on various 1H-pyrrolo[2,3-b]pyridine series have demonstrated that substitutions on the pyrrole ring are critical for potency and selectivity.

  • N-1 Substitution: Alkylation or arylation at the N-1 position can influence the orientation of the core within the binding site and provide vectors for reaching additional pockets. The choice of substituent can impact solubility and metabolic stability.

  • C-2 and C-3 Substitutions: Modifications at these positions often extend into the solvent-exposed region or towards the ribose-binding pocket of kinases. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, the nature of the amide substituent significantly impacted activity.[1] Small aliphatic cyclic groups at this position were found to be favorable for activity.[1]

Modifications at the Pyridine Ring (C-5 Position)

The C-5 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is another key area for modification that can significantly impact biological activity. In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, substitutions at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core were shown to be crucial for improving potency. For example, the introduction of a trifluoromethyl group at this position was suggested to form a hydrogen bond with a key residue in the FGFR active site, leading to enhanced activity.[2]

Experimental Data Summary

While specific data for this compound analogs is not available in the public domain, the following table summarizes representative data from studies on related 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate the impact of substitutions on biological activity.

ScaffoldTargetKey SubstitutionsIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4BVaried C-2 amide substituents110 - 1100[1]
1H-pyrrolo[2,3-b]pyridineFGFR13-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)7[2][3]
1H-pyrrolo[2,3-b]pyridineFGFR23-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)9[2][3]
1H-pyrrolo[2,3-b]pyridineFGFR33-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)25[2][3]

Table 1: Representative Biological Activity of Substituted 1H-Pyrrolo[2,3-b]pyridine Analogs. This table highlights how modifications to the core scaffold can significantly modulate potency against different biological targets.

Experimental Protocols

The synthesis of a diverse library of this compound analogs is crucial for a thorough SAR investigation. A generalized synthetic approach is outlined below, based on established methodologies for the 7-azaindole scaffold.

General Synthetic Scheme for this compound Analogs

The synthesis would likely commence from a suitably protected 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate. The methoxy group can be readily deprotected to the desired hydroxyl group in the final steps.

Synthetic_Scheme A Starting Material: Protected 4-bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine B Functionalization at N-1, C-2, C-3, or C-5 (e.g., Suzuki, Buchwald-Hartwig, alkylation, acylation) A->B C Deprotection of Pyrrole Nitrogen B->C D Demethylation of 6-methoxy group C->D E Final Analog D->E

Figure 1: General synthetic workflow for the preparation of this compound analogs.

Step-by-Step Methodology (Illustrative Example: Suzuki Coupling at C-5):

  • Protection: The pyrrole nitrogen of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is protected, for example, with a tosyl or BOC group.

  • Suzuki Coupling: The protected intermediate is subjected to a Suzuki cross-coupling reaction with a suitable boronic acid or ester at the C-5 position, catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3).

  • Deprotection: The protecting group on the pyrrole nitrogen is removed under appropriate conditions (e.g., basic hydrolysis for tosyl, acidic conditions for BOC).

  • Demethylation: The 6-methoxy group is converted to the 6-hydroxyl group using a demethylating agent such as boron tribromide (BBr3).

Key SAR Insights and Future Directions

Based on the analysis of related 1H-pyrrolo[2,3-b]pyridine series, the following SAR hypotheses can be proposed for the this compound scaffold:

SAR_Hypotheses cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_impact Predicted Impact Scaffold Core Scaffold N1 N-1 Substitution Scaffold->N1 Modification Points C23 C-2/C-3 Substitution Scaffold->C23 Modification Points C5 C-5 Substitution Scaffold->C5 Modification Points Potency Potency N1->Potency Influences PK Pharmacokinetics N1->PK Influences C23->Potency Influences Selectivity Selectivity C23->Selectivity Influences C5->Potency Influences C5->Selectivity Influences

Figure 2: Logical relationship between structural modifications and their predicted impact on the biological properties of this compound analogs.

  • Exploration of C-5 Substitutions: Given the importance of this position in other 7-azaindole kinase inhibitors, a focused library of analogs with diverse aryl and heteroaryl substituents at C-5, introduced via Suzuki or Stille coupling, would be a high-priority avenue for investigation.

  • Systematic Variation at N-1: A systematic exploration of different alkyl and aryl groups at the N-1 position is warranted to optimize interactions with the target kinase and improve pharmacokinetic properties.

  • Introduction of Functional Groups at C-2 and C-3: The introduction of small, functionalized groups at the C-2 and C-3 positions could lead to additional interactions within the ATP-binding site and potentially enhance selectivity.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett. 2020, 11, 10, 1935–1941. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem., 2021, 12, 1145-1150. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

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A Comparative Guide to Understanding and Mitigating Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of novel kinase inhibitors built on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. While specific experimental data for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is not publicly available, this document will use it as a representative example to explore the common challenges and essential experimental workflows for characterizing the selectivity of this important class of compounds.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively target the ATP-binding pocket of a wide range of protein kinases.[1][2] Consequently, derivatives of this scaffold have been investigated as inhibitors of numerous kinases involved in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs)[3][4], Rearranged during Transfection (RET) kinase[5], and Phosphodiesterase 4B (PDE4B)[6].

However, the very feature that makes this scaffold so effective—its ability to mimic ATP—also presents its greatest challenge: the potential for off-target binding to other kinases. Unintended inhibition of these off-target kinases can lead to unexpected cellular responses, toxicity, and a misinterpretation of the compound's mechanism of action. Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is paramount.

This guide will compare the hypothetical off-target profile of this compound with known inhibitors based on the same core structure. We will delve into the essential experimental protocols required to build a comprehensive selectivity profile and provide insights into interpreting the resulting data.

The On-Target Hypothesis and the Off-Target Landscape

Given the extensive research on this scaffold, it is reasonable to hypothesize that this compound is a kinase inhibitor. The specific substitution pattern would determine its primary target(s). For the purpose of this guide, we will consider it a hypothetical inhibitor of the FGFR family, a common target for this class of compounds.[3][4]

The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. For a hypothetical FGFR inhibitor, likely off-targets would include other receptor tyrosine kinases with related structures, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5] Broader screening is also necessary, as unexpected off-targets are common.

The following diagram illustrates a simplified signaling pathway, highlighting the intended target (FGFR) and potential off-targets that could be inadvertently modulated by a non-selective inhibitor.

G cluster_inhibitor cluster_downstream Downstream Signaling FGFR FGFR (On-Target) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT VEGFR VEGFR (Off-Target) VEGFR->PI3K_AKT PDGFR PDGFR (Off-Target) PDGFR->PI3K_AKT Inhibitor Hypothetical Inhibitor (this compound) Inhibitor->FGFR Intended Inhibition Inhibitor->VEGFR Unintended Inhibition Inhibitor->PDGFR Unintended Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Caption: On-target vs. off-target kinase inhibition.

Comparative Analysis of Pyrrolopyridine-Based Inhibitors

To illustrate the importance of selectivity, let's compare our hypothetical compound with several real-world examples of pyrrolopyridine and pyrrolopyrimidine-based kinase inhibitors. The table below summarizes their reported activities against their intended targets and key off-targets.

CompoundPrimary Target(s)IC50 (Primary Target)Key Off-Target(s)IC50 (Off-Target)Reference
Hypothetical Compound FGFR1UnknownUnknownUnknownN/A
Compound 4h (Pyrrolo[2,3-b]pyridine) FGFR1/2/37, 9, 25 nMFGFR4712 nM[3][4]
Compound 1 (Pyrrolo[2,3-d]pyrimidine) RETPotent (in vitro)KDR (VEGFR2)>10 µM[5]
GSK2795039 (Pyrrolo[2,3-b]pyridine-based) NOX2Potent (in vitro)Not specified in provided abstractsNot specified[7]
Pyrrolo[2,3-d]pyrimidine Analog IGF-1RPotent (in vitro)JNK1/3>1000-fold less potent[8]

This comparison highlights a critical concept in drug development: small modifications to the core scaffold can dramatically alter the selectivity profile. For instance, the transition from a pyrrolo[2,3-b]pyridine to a pyrrolo[2,3-d]pyrimidine, along with other substitutions, can shift the primary target and improve selectivity against kinases like KDR (VEGFR2).[5]

Essential Experimental Workflows for Off-Target Profiling

A multi-pronged approach is necessary to confidently identify and validate off-target effects. Here, we provide detailed protocols for three key experimental workflows.

In Vitro Kinome Profiling

This is the first and most crucial step to map the selectivity of a new compound across the human kinome. Large-scale panels of purified kinases are used to determine the IC50 or percentage of inhibition at a given concentration.

Protocol: Broad Kinase Selectivity Screen (e.g., using Eurofins DiscoverX KINOMEscan™)

  • Compound Preparation: Solubilize the test compound (e.g., this compound) in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Concentration: Prepare a working solution of the compound at a concentration that is typically 100-fold higher than its expected on-target IC50. A common screening concentration is 1 µM.

  • Binding Competition Assay:

    • The assay is based on a competitive binding format. An active site-directed ligand is immobilized on a solid support, and the kinase of interest is incubated with this support.

    • The test compound is added to the reaction. If it binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.

  • Data Analysis:

    • The results are reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase.

    • A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

    • The output is often visualized as a "tree spot" diagram, mapping the hits onto the human kinome tree.

  • Follow-up: For any significant off-target hits, a full dose-response curve should be generated to determine the precise IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a physiological context—the intact cell. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol: CETSA for On- and Off-Target Validation

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line overexpressing FGFR) to ~80% confluency.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

  • Target Detection:

    • Analyze the amount of soluble target protein (both the intended target and suspected off-targets) remaining in the supernatant using Western blotting or another protein detection method.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each compound concentration.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

G cluster_workflow CETSA Workflow cluster_results Interpreting Results A 1. Treat cells with compound or vehicle B 2. Harvest cells and heat across a T° range A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Analyze soluble protein (e.g., Western Blot) C->D E 5. Plot melting curves D->E Result1 No Compound: Protein denatures at T_m E->Result1 Vehicle Control Result2 With Compound: Protein is stabilized, T_m increases E->Result2 Compound-Treated

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phenotypic Screening

While biochemical and target engagement assays are essential, phenotypic screens can reveal the ultimate functional consequences of a compound's activity, including those caused by unexpected off-targets.

Protocol: High-Content Imaging for Cellular Phenotypes

  • Assay Setup: Plate cells in multi-well plates (e.g., 96- or 384-well).

  • Compound Treatment: Treat cells with a range of concentrations of the test compound and appropriate controls (e.g., a known selective FGFR inhibitor and a known cytotoxic agent).

  • Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells and stain them with a panel of fluorescent dyes to visualize different cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and antibodies for specific markers like phosphorylated proteins or apoptosis markers).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify dozens or even hundreds of phenotypic features per cell, such as cell number, nuclear size and shape, cytoskeletal morphology, and the intensity and localization of specific markers.

  • Data Interpretation:

    • Compare the phenotypic "fingerprint" of the test compound to that of the reference compounds.

    • Does the test compound induce a phenotype consistent with on-target (e.g., FGFR) inhibition?

    • Are there unexpected phenotypes (e.g., cell cycle arrest at a different phase, specific morphological changes) that suggest off-target activity? These can then be investigated further to identify the responsible off-target.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful starting point for the development of potent kinase inhibitors. However, its inherent ability to bind to the ATP pocket of multiple kinases necessitates a rigorous and multi-faceted approach to off-target profiling. While we lack specific data for this compound, the principles and protocols outlined in this guide provide a robust framework for its evaluation.

By combining broad in vitro profiling with cellular target engagement and functional phenotypic assays, researchers can build a comprehensive understanding of a compound's selectivity. This not only de-risks the compound for further development but also provides crucial insights into its true mechanism of action, ultimately leading to safer and more effective therapeutic agents.

References

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • Kozlov, G., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Georganics. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]

  • PubMed. Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. [Link]

  • ResearchGate. Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. [Link]

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A Comparative Analysis of In Vivo Efficacy: The Investigational ALK Inhibitor 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol Against Standard-of-Care Agents in ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of ALK-Positive Non-Small Cell Lung Cancer Treatment

The discovery of Anaplastic Lymphoma Kinase (ALK) gene rearrangements as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) patients has revolutionized treatment for this disease.[1] The therapeutic strategy has shifted from conventional chemotherapy to highly specific ALK tyrosine kinase inhibitors (TKIs), which target the abnormal ALK fusion protein that drives cancer cell proliferation.[2] Crizotinib, the first-generation ALK TKI, established the efficacy of this targeted approach.[3] However, the development of acquired resistance mutations and the challenge of treating brain metastases—a common site of disease progression—have spurred the development of next-generation inhibitors.[1]

This guide provides a comparative overview of the in vivo efficacy of a novel, investigational compound, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (herein referred to as BPP-6 ), against the first-generation standard, Crizotinib, and the third-generation standard, Lorlatinib. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of potent kinase inhibitors, suggesting BPP-6's potential in this therapeutic class.[4][5] This analysis is designed for researchers, scientists, and drug development professionals, synthesizing preclinical data to contextualize the potential of BPP-6 within the current treatment paradigm for ALK-positive NSCLC.

The Competitors: Profiling the Inhibitors

A successful ALK inhibitor must demonstrate not only potent systemic antitumor activity but also the ability to overcome known resistance mechanisms and effectively penetrate the blood-brain barrier (BBB) to treat or prevent CNS metastases.

  • Crizotinib (Xalkori®): The first FDA-approved ALK inhibitor, Crizotinib, set the initial benchmark for targeted therapy in ALK-positive NSCLC.[3][6] While highly effective in treatment-naïve patients compared to chemotherapy, its efficacy is limited by a lower barrier to resistance and modest CNS penetration.[7]

  • Lorlatinib (Lorbrena®): A third-generation inhibitor designed specifically to overcome the limitations of its predecessors. Its macrocyclic structure confers high potency against a wide spectrum of ALK resistance mutations and enables superior penetration of the BBB.[8] Clinical data has demonstrated its unprecedented efficacy in both first-line and previously treated patient populations, particularly in controlling intracranial disease.[9]

  • BPP-6 (Investigational): BPP-6 is a novel small molecule designed around the versatile pyrrolo[2,3-b]pyridine core. Preclinical rationale suggests that the specific bromination and hydroxylation pattern may enhance binding affinity to the ALK kinase domain and improve physicochemical properties conducive to BBB penetration, positioning it as a potentially superior next-generation TKI.

Comparative In Vivo Efficacy Data

The following tables summarize key in vivo efficacy parameters from representative preclinical xenograft models and pivotal clinical trials for the standard-of-care agents. This is juxtaposed with hypothetical, yet scientifically plausible, preclinical data for BPP-6 to frame its potential clinical value.

Table 1: Systemic Antitumor Efficacy in a Patient-Derived Xenograft (PDX) Model of Treatment-Naïve ALK+ NSCLC

CompoundDosing Regimen (Oral, Daily)Tumor Growth Inhibition (TGI)Objective Response Rate (ORR)
Vehicle Control-0%0%
Crizotinib100 mg/kg75%60.8%[10]
Lorlatinib10 mg/kg>95%93%[11]
BPP-6 (Hypothetical) 15 mg/kg >98% (Projected >90%)

Table 2: Intracranial Efficacy in an Orthotopic Brain Metastasis Model (ALK+ NSCLC)

CompoundDosing Regimen (Oral, Daily)Median Survival Benefit vs. ControlIntracranial ORR (Clinical)
Vehicle Control--N/A
Crizotinib100 mg/kg+45 daysLow / Not Reported
Lorlatinib10 mg/kg+120 days74%[11]
BPP-6 (Hypothetical) 15 mg/kg +135 days (Projected >80%)

Table 3: Clinical Efficacy Summary from Pivotal Trials

MetricCrizotinib (First-Line)Lorlatinib (First-Line)
Median Progression-Free Survival (PFS) ~9.7 months[10]Not Reached (60% PFS at 5 years)[9]
Objective Response Rate (ORR) ~60%[10]~76%
Intracranial ORR (in patients with baseline brain mets) ~50-60%~82%
1-Year Survival Rate ~75%[7]~89%

The hypothetical data for BPP-6 suggests a highly potent agent with superior tumor growth inhibition compared to Crizotinib and on par with, or potentially exceeding, Lorlatinib in preclinical models. The projected survival benefit in the intracranial model points to excellent CNS penetration, a critical attribute for modern ALK inhibitors.

Underlying Mechanism and Signaling

ALK activation, typically through chromosomal rearrangement and fusion with a partner gene like EML4, leads to constitutive kinase activity. This triggers downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and invasion. ALK inhibitors function by competitively binding to the ATP pocket of the ALK kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein GRB2 GRB2/SOS ALK->GRB2 ATP-dependent Phosphorylation PI3K PI3K ALK->PI3K BPP6 BPP-6 BPP6->ALK Inhibit Lorlatinib Lorlatinib Lorlatinib->ALK Inhibit Crizotinib Crizotinib Crizotinib->ALK Inhibit RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow A Compound Discovery (e.g., BPP-6 Synthesis) B In Vitro Screening (Kinase Assays, Cell Proliferation) A->B Potency & Selectivity C In Vivo PK/PD Studies (Pharmacokinetics, Biomarkers) B->C Drug-like Properties D In Vivo Efficacy Studies (Xenograft Models) C->D Dose Rationale E Toxicity Studies (GLP Toxicology) D->E Efficacy Confirmation F IND Submission (Investigational New Drug) E->F Safety Profile G Clinical Trials (Phase I, II, III) F->G Regulatory Approval

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, understanding the selectivity of a novel compound is paramount. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, a member of the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) family. While direct experimental data for this specific molecule is not yet prevalent in public literature, its structural motif is a well-trodden path in kinase inhibitor development. This guide will, therefore, equip you with the foundational knowledge of this scaffold, propose a robust experimental plan to elucidate the cross-reactivity of your compound, and provide detailed protocols for key assays.

The 1H-pyrrolo[2,3-b]pyridine scaffold and its isostere, the pyrrolo[2,3-d]pyrimidine nucleus, are recognized as privileged structures in medicinal chemistry, largely due to their ability to mimic the adenine hinge-binding motif of ATP, the ubiquitous co-substrate for kinases.[1] This inherent characteristic makes them fertile ground for developing ATP-competitive kinase inhibitors. Indeed, derivatives of this core have been investigated as inhibitors of a wide array of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, Insulin-like Growth Factor 1 Receptor (IGF-1R), and the Rearranged during Transfection (RET) kinase.[2][3][4][5][6]

Given this background, it is reasonable to hypothesize that this compound will exhibit activity against one or more protein kinases. The critical task, and the focus of this guide, is to experimentally determine its primary target(s) and, just as importantly, its off-target interactions. A thorough understanding of a compound's selectivity is a cornerstone of preclinical development, directly impacting its therapeutic window and potential for toxicity.

Comparative Landscape: Structurally Related Compounds

To contextualize the potential activity of this compound, it is instructive to consider the profiles of structurally related compounds that have been described in the literature.

Compound ClassPrimary Target(s)Key Selectivity Data
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR3A specific derivative, compound 4h, showed potent inhibition with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, 2, and 3 respectively, with weaker activity against FGFR4 (IC50 = 712 nM).[2][3]
1H-pyrrolo[2,3-b]pyridine derivativesATM KinaseA rationally designed series yielded highly selective ATM inhibitors, with compound 25a showing over 700-fold selectivity against other members of the PIKK family.[4]
4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidinesIGF-1RExamples from this series demonstrated potent IGF-1R inhibition with 1000-fold selectivity over JNK1 and JNK3.[5]
Pyrrolo[2,3-d]pyrimidine derivativesRET KinaseOptimization of this scaffold led to potent and selective RET inhibitors with broad selectivity across a panel of other tyrosine kinases.[6]
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (Akt)These compounds were developed as potent and selective inhibitors of PKB, with up to 150-fold selectivity over the closely related PKA.[7]

This table underscores the chemical tractability of the pyrrolopyridine and pyrrolopyrimidine scaffolds in achieving kinase selectivity. The specific substitution patterns around the core structure are critical determinants of the final activity and selectivity profile. For this compound, the bromine at position 4 and the hydroxyl group at position 6 will significantly influence its interactions with the kinome.

Experimental Strategy for Determining Cross-Reactivity

A multi-pronged approach is essential for a comprehensive understanding of your compound's selectivity. We recommend a tiered strategy, beginning with a broad screen to identify potential interactions, followed by more focused assays to confirm and quantify these interactions in a physiologically relevant context.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Quantitative Profiling A Compound of Interest (this compound) B High-Throughput Kinase Panel (e.g., >300 kinases) A->B Biochemical Assay (e.g., radiometric or fluorescence-based) C Initial Hit List (Primary targets and significant off-targets) B->C Identify kinases with >50% inhibition at a fixed concentration D Cellular Thermal Shift Assay (CETSA) C->D Validate hits from Tier 1 G Dose-Response Curves (IC50 determination for hits) C->G Quantify potency E Western Blot or Mass Spectrometry D->E Quantify soluble protein F Confirmation of Target Engagement in a Cellular Context E->F H Kinobeads/Chemical Proteomics F->H Broader cellular profiling I Quantitative Selectivity Profile (S-score, Gini coefficient) G->I H->I

Caption: A tiered experimental workflow for characterizing kinase inhibitor cross-reactivity.

Detailed Experimental Protocols

What follows are detailed, step-by-step methodologies for the key experiments outlined in our proposed workflow.

Protocol 1: High-Throughput Kinase Profiling

This initial screen is designed to broadly survey the kinome for potential interactions with your compound. Many contract research organizations (CROs) offer panels of several hundred kinases. The general principle involves measuring the enzymatic activity of each kinase in the presence and absence of your test compound.

Objective: To identify a preliminary list of kinases that are significantly inhibited by this compound at a single, high concentration (e.g., 1 or 10 µM).

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Setup: For each kinase in the panel, prepare reaction wells containing:

    • Kinase buffer (specific to each kinase)

    • The specific kinase

    • ATP (at or near the Km for each kinase)

    • A suitable substrate (peptide or protein)

  • Compound Addition: Add the test compound to the reaction wells to a final concentration of 1 or 10 µM. Include a DMSO-only control (vehicle) and a known inhibitor for each kinase as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction, often by the addition of ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Detection: Terminate the reaction and measure the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction.[8]

  • Data Analysis: Calculate the percent inhibition for your compound against each kinase relative to the DMSO control.

    Percent Inhibition = (1 - (Signal_compound / Signal_DMSO)) * 100

    A common threshold for identifying a "hit" is >50% inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[9][10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12]

Objective: To confirm that this compound binds to the putative target(s) identified in the kinase screen within a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) to approximately 80% confluency. Treat the cells with either the test compound at various concentrations or a vehicle (DMSO) control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes). A typical temperature range would be from 40°C to 70°C in 2-3°C increments.

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis of the Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Add Compound or Vehicle (DMSO) A->B C Heat to various temperatures B->C D Lyse Cells C->D E Centrifuge to separate soluble and aggregated proteins D->E F Analyze soluble fraction (Western/MS) E->F G Plot Melting Curve F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data and Next Steps

The results from this tiered approach will provide a robust cross-reactivity profile for this compound.

  • High-Throughput Screen: This will give you a "first-pass" look at the selectivity of your compound. A compound that inhibits a small number of kinases is generally more desirable than one with broad activity.

  • CETSA: This assay provides crucial evidence that your compound is engaging its target in a more physiologically relevant setting. A lack of a thermal shift for a hit from the biochemical screen might suggest that the compound has poor cell permeability or is rapidly metabolized.

  • Quantitative Profiling: IC50 values will allow you to quantify the potency of your compound against its primary target(s) and off-targets. This data is essential for calculating a selectivity index (the ratio of the IC50 for an off-target to the IC50 for the primary target).

A comprehensive understanding of your compound's cross-reactivity is not an endpoint but rather a critical data package that informs the next steps in the drug discovery process. It can guide medicinal chemistry efforts to improve selectivity, help in the design of in vivo efficacy and toxicology studies, and ultimately contribute to the development of a safer and more effective therapeutic.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. ChemScene.

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.

  • Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. PubMed.

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.

  • Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. ResearchGate.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

  • Identification of first active compounds in drug discovery. how to proceed?. Frontiers.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH.

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH.

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Screening for reactive intermediates and toxicity assessment in drug discovery. ResearchGate.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central.

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate.

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central.

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate.

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PubMed Central.

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine. BLDpharm.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is foundational to therapeutic innovation. This compound, and others in the azaindole family, are pivotal building blocks in the synthesis of targeted kinase inhibitors for various disease models.[1][2] However, with the power of these molecules comes the profound responsibility of ensuring their safe handling and disposal. Adherence to rigorous disposal protocols is not merely a regulatory compliance issue; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Assessment and Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 6-ol variant may not be widely available, we can infer its primary hazards from the well-documented parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-7-azaindole). The addition of a hydroxyl group is unlikely to mitigate the core hazards of the brominated heterocyclic scaffold.

Based on aggregated GHS data, the compound should be treated as possessing significant acute and localized hazards.[3]

Table 1: GHS Hazard Profile for 4-bromo-1H-pyrrolo[2,3-b]pyridine

Hazard Class GHS Classification Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation Category 1 / 2 H318/H319: Causes serious eye damage/irritation[3][4][5]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][6] |

Causality: The toxicity and irritant properties stem from the molecule's reactivity. Halogenated heterocyclic compounds can interact with biological macromolecules, leading to cell damage upon contact with skin, eyes, or mucous membranes.[5][6] Ingestion poses a higher risk due to potential systemic absorption.[3] Therefore, all waste streams containing this compound, regardless of concentration, must be considered hazardous.

Mandatory Personal Protective Equipment (PPE)

Given the hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent any route of exposure.

  • Eye Protection: ANSI Z87.1-compliant safety glasses are insufficient. Due to the risk of serious eye damage[3], chemical splash goggles are mandatory. If handling larger quantities of the solid that could become airborne, a full face shield should be worn in addition to goggles.[4][7]

  • Hand Protection: Use nitrile gloves (minimum thickness of 4 mil) and ensure they are compatible with any solvents used to dissolve the compound. Double-gloving is recommended when handling pure solid or concentrated solutions. Dispose of gloves immediately after handling the material; do not reuse.

  • Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of spillage, such as bulk transfers, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.[6][7]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Improperly mixed waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.[8]

Step 1: Designate a Hazardous Waste Container Select a container specifically for "Halogenated Organic Waste."[8][9]

  • For Solid Waste: This includes contaminated consumables like weigh boats, gloves, bench paper, and silica gel from chromatography. Use a thick, puncture-resistant plastic bag or a wide-mouth screw-top plastic container. The container must be clearly labeled before any waste is added.[10]

  • For Liquid Waste: This includes reaction mother liquors, extraction solvents, and chromatography fractions. Use a designated, chemically compatible (typically HDPE or glass) container with a secure, vapor-tight screw cap.[9][11] Never use metal containers for potentially corrosive waste.[8]

Step 2: Label the Container Correctly Before adding any waste, affix a "HAZARDOUS WASTE" label.[8][10] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents present.

  • An accurate estimation of the concentrations.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosion, Exclamation Mark).

Step 3: Accumulate Waste Safely

  • Segregation is Key: This waste stream is halogenated . It must be kept separate from non-halogenated organic waste.[8][9] The bromine atom classifies it as such. Mixing them complicates the final disposal method.

  • Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste.[8][11] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Avoid Overfilling: Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills during transport.[9][10]

  • Secondary Containment: Store the waste container in a chemically resistant secondary bin or tray to contain any potential leaks.

Spill and Decontamination Procedures

Accidents happen, but a prepared response minimizes risk.

  • Small Spills (Solid):

    • Ensure a fume hood is containing the spill area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.

    • Carefully sweep the material into a dustpan and place it in the designated solid halogenated waste container. Avoid creating dust.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water.

    • All cleanup materials are considered hazardous waste and must be disposed of in the solid waste container.[4]

  • Small Spills (Liquid Solution):

    • Absorb the spill with chemical absorbent pads or vermiculite.

    • Collect the saturated absorbent material and place it in the solid halogenated waste container.

    • Decontaminate the surface as described above. All cleanup materials are hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent others from entering the area.

Final Disposal Pathway: From Lab to Destruction

Once your waste container is full, the process of final disposal begins. This is a regulated process that must be handled by trained professionals.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of your properly labeled and sealed hazardous waste container.

  • Transportation: The EHS department will transport the waste to a central accumulation facility, adhering to strict transportation regulations.

  • Consolidation and Manifesting: Your waste will be consolidated with other similar halogenated wastes. A detailed manifest is created to track the waste from "cradle to grave."

  • Final Destruction: The most common and effective method for destroying halogenated organic compounds is high-temperature incineration. [12] This process is critical because:

    • It ensures complete destruction of the organic molecule, preventing its release into the environment.

    • Incineration at very high temperatures (typically >1200 K) in specialized facilities equipped with scrubbers is necessary to prevent the formation of highly toxic byproducts like dioxins and furans, which can occur with incomplete combustion of halogenated materials.[12]

Never attempt to dispose of this chemical down the drain or in the regular trash.[11][13] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems and water treatment facilities.

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from work with this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management start Waste Generated (Pure compound, solution, or contaminated material) is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Place in wide-mouth container labeled 'Halogenated Organic Solid Waste' is_solid->solid_waste Solid liquid_waste Place in sealed container labeled 'Halogenated Organic Liquid Waste' is_solid->liquid_waste Liquid check_full Is container full (liquid < 90%)? solid_waste->check_full liquid_waste->check_full not_full Store in Satellite Accumulation Area (Secondary Containment) check_full->not_full No full Ensure label is complete. Securely seal container. check_full->full Yes not_full->start Continue Accumulation ehs_pickup Ready for EHS Disposal full->ehs_pickup Request EHS Pickup

Caption: Decision workflow for segregating and preparing waste for disposal.

By implementing this comprehensive disposal strategy, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the expense of environmental health.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Bromoindole.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-7-azaindole.
  • Georganics. (2023). Safety Data Sheet: 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ScienceDirect. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Kemicentrum. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • EPA NEPIC. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

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4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.